Product packaging for Bis-Tos-(2-hydroxyethyl disulfide)(Cat. No.:)

Bis-Tos-(2-hydroxyethyl disulfide)

カタログ番号: B1667528
分子量: 462.6 g/mol
InChIキー: BBGVCMPJFAYXLJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Bis-Tos-(2-hydroxyethyl disulfide) is a cleavable PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22O6S4 B1667528 Bis-Tos-(2-hydroxyethyl disulfide)

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[2-(4-methylphenyl)sulfonyloxyethyldisulfanyl]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O6S4/c1-15-3-7-17(8-4-15)27(19,20)23-11-13-25-26-14-12-24-28(21,22)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGVCMPJFAYXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCSSCCOS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the chemical properties of Bis-Tos-(2-hydroxyethyl disulfide)?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Bis-Tos-(2-hydroxyethyl disulfide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Tos-(2-hydroxyethyl disulfide), also known by its IUPAC name 2-[2-(4-methylphenyl)sulfonyloxyethyldisulfanyl]ethyl 4-methylbenzenesulfonate, is a bifunctional chemical compound of significant interest in the fields of medicinal chemistry and drug development.[1] Its structure incorporates two key reactive moieties: a central disulfide bond that is susceptible to reductive cleavage and two terminal tosylate groups that are excellent leaving groups for nucleophilic substitution reactions.[2] This dual functionality makes it a valuable tool as a cleavable cross-linking agent, particularly in the design and synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutic systems.[2] The ability to link molecules and then release them under specific physiological conditions (i.e., the reducing environment within a cell) is a cornerstone of modern drug delivery strategies.

Chemical and Physical Properties

The following tables summarize the computed and experimental properties for Bis-Tos-(2-hydroxyethyl disulfide) and its immediate precursor, bis(2-hydroxyethyl) disulfide. It is important to note that while extensive experimental data is available for the precursor, much of the data for the final tosylated product is computationally derived or provided by commercial suppliers without extensive peer-reviewed documentation.

Table 1: Properties of Bis-Tos-(2-hydroxyethyl disulfide)

PropertyValueSource
CAS Number 69981-39-1[2]
Molecular Formula C₁₈H₂₂O₆S₄[1]
Molecular Weight 462.6 g/mol [1]
IUPAC Name 2-[2-(4-methylphenyl)sulfonyloxyethyldisulfanyl]ethyl 4-methylbenzenesulfonate[1]
Appearance Yellow solidVendor Data
Purity >98.0%[2]
Storage Temperature -20 °C[2]
Computed XLogP3 3.6[1]

Table 2: Experimental Properties of Precursor, Bis(2-hydroxyethyl) disulfide

PropertyValueSource
CAS Number 1892-29-1[3]
Molecular Formula C₄H₁₀O₂S₂[3]
Molecular Weight 154.3 g/mol [3]
Appearance Colorless viscous liquid[3]
Melting Point 25-27 °C[3]
Boiling Point 158-163 °C @ 3.5 mmHg[3]
Solubility Soluble in water, ethanol, acetone, etherVendor Data

Reactivity and Chemical Behavior

The chemical utility of Bis-Tos-(2-hydroxyethyl disulfide) is defined by its two primary reactive sites:

  • Disulfide Bond Cleavage : The disulfide (-S-S-) linkage is stable under normal conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or endogenous biological thiols like glutathione.[2][4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophilic thiol attacks one of the sulfur atoms of the disulfide bond.[5] This property is widely exploited in drug delivery systems to release a payload in the reducing environment of the cell cytoplasm.

  • Nucleophilic Substitution of Tosylate : The tosylate group (-OTs) is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. This allows the terminal ends of the molecule to readily react with a wide range of nucleophiles (e.g., amines, thiols, azides) to form stable covalent bonds.[2] This reaction is fundamental to its role as a cross-linking agent, enabling the conjugation of two different molecules.

The combination of these two features allows for a "link-and-release" strategy in chemical biology and drug development.

G cluster_0 Key Reactive Sites of Bis-Tos-(2-hydroxyethyl disulfide) cluster_1 1. Nucleophilic Substitution cluster_2 2. Disulfide Reduction Compound R-OTs-CH₂CH₂-S-S-CH₂CH₂-OTs-R (Bis-Tos-(2-hydroxyethyl disulfide)) Nuc Nucleophile (e.g., R'-NH₂) Reducer Reducing Agent (e.g., DTT, GSH) Product1 R'-NH-CH₂CH₂-S-S-CH₂CH₂-NH-R' Nuc->Product1 Displaces Tosylate (-OTs) Product2 2x  (HO-CH₂CH₂-SH) (After hydrolysis of tosylates) Reducer->Product2 Cleaves Disulfide (-S-S-) G Start Start: 2-Mercaptoethanol Step1 Step 1: Oxidative Coupling (H₂O₂, NaI, Ethyl Acetate) Start->Step1 Purification1 Purification (Column Chromatography) Step1->Purification1 Intermediate Bis(2-hydroxyethyl) disulfide Step2 Step 2: Tosylation (p-TsCl, Pyridine, DCM) Intermediate->Step2 Purification1->Intermediate Purification2 Purification (Recrystallization or Chromatography) Step2->Purification2 FinalProduct Bis-Tos-(2-hydroxyethyl disulfide) End Final Product FinalProduct->End Purification2->FinalProduct

References

An In-depth Technical Guide to the Synthesis and Purification of Bis-Tos-(2-hydroxyethyl disulfide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Tos-(2-hydroxyethyl disulfide), also known as di(2-tosyloxyethyl) disulfide, is a crucial bifunctional crosslinking reagent. Its structure incorporates a cleavable disulfide bond and two terminal tosyl groups, which are excellent leaving groups for nucleophilic substitution reactions. This unique combination of features makes it a valuable tool in the field of bioconjugation and, notably, in the development of Antibody-Drug Conjugates (ADCs). In ADC technology, this linker enables the covalent attachment of a cytotoxic drug to an antibody. The disulfide bond remains stable in the bloodstream but is readily cleaved by reducing agents such as glutathione, which is found in higher concentrations inside cells, leading to the targeted release of the drug at the desired site of action. This guide provides a comprehensive overview of the synthesis and purification of Bis-Tos-(2-hydroxyethyl disulfide), including detailed experimental protocols and characterization data.

Synthesis of Bis-Tos-(2-hydroxyethyl disulfide)

The synthesis of Bis-Tos-(2-hydroxyethyl disulfide) is a two-step process. The first step involves the synthesis of the precursor, 2-hydroxyethyl disulfide, from 2-mercaptoethanol (B42355). The second step is the tosylation of the diol to yield the final product.

Step 1: Synthesis of 2-Hydroxyethyl Disulfide

The synthesis of 2-hydroxyethyl disulfide from 2-mercaptoethanol is an oxidative coupling reaction.

Reaction Scheme:

G 2-hydroxyethyl_disulfide HO-CH₂CH₂-S-S-CH₂CH₂-OH Bis-Tos TsO-CH₂CH₂-S-S-CH₂CH₂-OTs 2-hydroxyethyl_disulfide->Bis-Tos Tosylation TsCl 2 x TsCl TsCl->Bis-Tos Base Base (e.g., Pyridine) Base->Bis-Tos G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start 2-Hydroxyethyl disulfide reaction Tosylation Reaction (0°C to RT, 12-24h) start->reaction reagents p-Toluenesulfonyl Chloride Pyridine reagents->reaction precipitation Precipitation in Ice-Water reaction->precipitation filtration1 Filtration precipitation->filtration1 wash Wash with H₂O and dil. HCl filtration1->wash drying1 Drying wash->drying1 recrystallization Recrystallization (e.g., Ethanol/Water) drying1->recrystallization filtration2 Filtration recrystallization->filtration2 drying2 Drying filtration2->drying2 characterization Characterization (NMR, MS, Purity) drying2->characterization product Pure Bis-Tos-(2-hydroxyethyl disulfide) characterization->product

An In-Depth Technical Guide to the Mechanism and Application of Bis-Tos-(2-hydroxyethyl disulfide) in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Bis-Tos-(2-hydroxyethyl disulfide), a bifunctional linker used in bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs). The guide covers its mechanism of action, experimental protocols based on analogous systems, and its role in creating redox-sensitive bioconjugates.

Introduction to Bis-Tos-(2-hydroxyethyl disulfide)

Bis-Tos-(2-hydroxyethyl disulfide) is a versatile crosslinking reagent featuring two key functional components: a central disulfide bond and two terminal tosylate groups. This architecture makes it a valuable tool for bioconjugation, especially for applications requiring a cleavable linker.

  • Disulfide Core: The disulfide bond serves as a cleavable element. It is stable under physiological conditions in the bloodstream but can be readily reduced by intracellular reducing agents like glutathione, which is found in high concentrations within cells. This redox-sensitivity allows for the targeted release of conjugated payloads inside the cell.[1][2]

  • Tosylate Reactive Groups: The tosyl (p-toluenesulfonyl) groups are excellent leaving groups.[3][4] This property facilitates efficient nucleophilic substitution reactions, particularly with thiol groups, such as those from cysteine residues in proteins.[5]

Core Mechanism of Action in Bioconjugation

The primary application of Bis-Tos-(2-hydroxyethyl disulfide) in bioconjugation is for the "re-bridging" of disulfide bonds in proteins, most notably antibodies. This process involves two main stages: the reduction of a native disulfide bond and the subsequent alkylation of the resulting free thiols by the linker.

Stage 1: Reduction of Native Disulfide Bonds

The process begins with the selective reduction of accessible disulfide bonds within the target protein, such as the interchain disulfides of an antibody. This is typically achieved using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT). This step exposes two free cysteine thiol groups that are spatially close to each other.

Stage 2: Bis-Alkylation via Nucleophilic Substitution

Once the thiol groups are exposed, Bis-Tos-(2-hydroxyethyl disulfide) is introduced. The mechanism proceeds via a double SN2 (bimolecular nucleophilic substitution) reaction:

  • First Alkylation: A deprotonated thiol group (thiolate anion, -S⁻) from one of the cysteine residues acts as a nucleophile. It attacks one of the electrophilic carbon atoms adjacent to a tosylate group.

  • Tosylate Displacement: The highly stable tosylate anion is displaced as a leaving group, forming a stable thioether bond between the cysteine residue and the linker.

  • Second Alkylation: The second cysteine thiol, being in close proximity due to its origin from the same disulfide bond, then attacks the other electrophilic center on the linker.

  • Bridge Formation: The second tosylate group is displaced, resulting in the formation of a second thioether bond. This completes the re-bridging of the original disulfide bond with the Bis-Tos-(2-hydroxyethyl disulfide) linker.

The overall reaction results in a stable, three-carbon bridge between the two sulfur atoms, effectively re-linking the protein chains while incorporating the cleavable disulfide moiety of the linker.

Mechanism_of_Action cluster_0 Protein with Disulfide Bond cluster_1 Reduction Step cluster_2 Bis-Tos Linker cluster_3 Conjugation (Bis-Alkylation) Protein_S-S Protein-S-S-Protein Protein_SH Protein-SH HS-Protein Protein_S-S->Protein_SH + TCEP/DTT Conjugated_Protein Protein-S-CH2-CH2-S-S-CH2-CH2-S-Protein Protein_SH->Conjugated_Protein + Linker - 2 Tos-OH Linker Tos-O-CH2-CH2-S-S-CH2-CH2-O-Tos Linker->Conjugated_Protein

Figure 1: Overall workflow of disulfide re-bridging.

Experimental Protocols

While specific, optimized protocols for Bis-Tos-(2-hydroxyethyl disulfide) are not widely published, the following methodology is based on established procedures for analogous bis-alkylating agents (e.g., bis-sulfones) used in antibody disulfide re-bridging.[6][7] Researchers should optimize these conditions for their specific protein and application.

Materials and Reagents
  • Antibody/Protein: e.g., Trastuzumab (Herceptin®) at a concentration of 1-10 mg/mL.

  • Reduction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.4.

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride, 10 mM stock in water.

  • Bis-Tos-(2-hydroxyethyl disulfide) Linker: 10 mM stock solution in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Quenching Reagent: N-acetylcysteine, 100 mM stock in water.

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes for buffer exchange and removal of excess reagents.

Step-by-Step Conjugation Protocol
  • Protein Preparation: Prepare the antibody in the reduction buffer at the desired concentration.

  • Reduction of Disulfides: Add TCEP to the antibody solution to a final concentration of 1-2 mM. Incubate at 37°C for 1-2 hours.

  • Removal of Reducing Agent (Optional but Recommended): Remove excess TCEP using a desalting column or buffer exchange into the conjugation buffer (e.g., PBS with EDTA, pH 7.4). This prevents TCEP from reacting with the linker.

  • Conjugation Reaction: Add the Bis-Tos-(2-hydroxyethyl disulfide) linker solution to the reduced antibody. A 10 to 20-fold molar excess of the linker over the antibody is a common starting point.

  • Incubation: Allow the reaction to proceed at room temperature (or 4°C to minimize potential degradation) for 12-24 hours with gentle mixing.

  • Quenching: Add an excess of N-acetylcysteine to quench any unreacted linker. Incubate for 30 minutes.

  • Purification: Remove excess linker and quenching reagent by size-exclusion chromatography, dialysis, or tangential flow filtration. The purified conjugate is then buffer-exchanged into a suitable storage buffer (e.g., PBS, pH 7.2).

Experimental_Workflow A Prepare Antibody in Reduction Buffer B Add TCEP (Incubate 1-2h at 37°C) A->B C Remove Excess TCEP (e.g., Desalting Column) B->C D Add Bis-Tos Linker (10-20x Molar Excess) C->D E Incubate (12-24h at RT) D->E F Quench Reaction (N-acetylcysteine) E->F G Purify Conjugate (e.g., SEC) F->G

Figure 2: General experimental workflow for bioconjugation.

Quantitative Data and Characterization

Due to the lack of specific published data for Bis-Tos-(2-hydroxyethyl disulfide), the following table presents expected parameters and characterization methods based on analogous disulfide re-bridging technologies.

ParameterTypical Range / MethodPurpose
Drug-to-Antibody Ratio (DAR) 2, 4, 6, or 8 (for IgG1)Measures the average number of linker-payload molecules per antibody. Determined by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
Conjugation Yield 60-80%Represents the percentage of the initial antibody that is successfully conjugated. Determined by chromatographic analysis.
Purity >95%Assesses the homogeneity of the final conjugate. Determined by Size-Exclusion Chromatography (SEC) to detect aggregates.
Stability in Serum >90% stable over 5-7 daysMeasures the stability of the conjugate in biological fluids. Assessed by incubating in serum followed by ELISA or HIC analysis.
Antigen Binding Affinity KD within 2-fold of native AbEnsures that the conjugation process does not significantly impair the antibody's ability to bind to its target. Measured by ELISA or Surface Plasmon Resonance (SPR).

Advantages and Considerations

Advantages:

  • Site-Specific Conjugation: By targeting native disulfide bonds, this method offers a predictable and controlled site of conjugation without the need for protein engineering.

  • Homogeneous Products: Disulfide re-bridging leads to more homogeneous ADC populations with a defined drug-to-antibody ratio (DAR) compared to stochastic methods like lysine (B10760008) conjugation.[6]

  • Enhanced Stability: Re-bridging the disulfide bond can restore the structural integrity of the protein, potentially leading to greater stability compared to methods that leave free thiols.[7]

  • Cleavable Linker: The incorporated disulfide bond allows for targeted payload release in the reducing environment of the cell.[1]

Considerations:

  • Reduction Conditions: The reduction step must be carefully controlled to avoid the reduction of structurally critical disulfide bonds, which could lead to protein denaturation.

  • Linker Stability: While the tosylate groups are reactive, they can also be susceptible to hydrolysis in aqueous buffers over extended periods. Freshly prepared linker solutions are recommended.

  • Disulfide Scrambling: Incomplete or slow re-bridging can potentially lead to disulfide bond scrambling, where the free thiols form new, incorrect disulfide bonds.[7] Performing the reaction efficiently and at an appropriate pH is crucial.

Conclusion

Bis-Tos-(2-hydroxyethyl disulfide) is a promising bifunctional linker for the site-specific modification of proteins. Its mechanism, based on the reliable chemistry of tosylate displacement by thiols, allows for the re-bridging of native disulfide bonds. This approach yields homogeneous and stable bioconjugates with a built-in, redox-sensitive cleavage site. While detailed quantitative data for this specific linker is not extensively available in the public domain, the well-understood principles of its reactive groups and the established protocols for analogous reagents provide a strong foundation for its successful application in the development of next-generation antibody-drug conjugates and other targeted therapeutics.

References

Spectroscopic Characterization of Bis-Tos-(2-hydroxyethyl disulfide): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis-Tos-(2-hydroxyethyl disulfide), with the CAS Number 69981-39-1, is a chemical compound featuring a cleavable disulfide bond and two tosylate (tosyl) groups.[1][2] Its IUPAC name is 2-[2-(4-methylphenyl)sulfonyloxyethyldisulfanyl]ethyl 4-methylbenzenesulfonate.[3] The presence of the disulfide linkage allows for cleavage under reducing conditions, a property highly utilized in drug delivery systems.[1] The tosyl groups are excellent leaving groups, making the molecule amenable to nucleophilic substitution reactions.[1] These characteristics make Bis-Tos-(2-hydroxyethyl disulfide) a valuable bifunctional crosslinking agent, particularly in the development of Antibody-Drug Conjugates (ADCs) where it serves as a cleavable linker between an antibody and a cytotoxic payload.[4][5] This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Properties

PropertyValueReference
CAS Number 69981-39-1[1]
Molecular Formula C18H22O6S4[1][3]
Molecular Weight 462.6 g/mol [1][3]
Appearance Yellow solid[6]
Purity Typically >98.0%[1][6]
Storage -20 °C, dry environment[1][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure of Bis-Tos-(2-hydroxyethyl disulfide) by providing information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum will exhibit characteristic signals for the aromatic protons of the tosyl groups and the aliphatic protons of the ethyl chains.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8Doublet4HAromatic protons (ortho to SO₂)
~ 7.4Doublet4HAromatic protons (meta to SO₂)
~ 4.3Triplet4H-CH₂-O- (Methylene adjacent to oxygen)
~ 3.1Triplet4H-S-S-CH₂- (Methylene adjacent to disulfide)
~ 2.4Singlet6H-CH₃ (Methyl protons of tosyl groups)
(Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. Chemical shifts are approximate and may vary based on solvent and instrument.)

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 145Aromatic C (para to CH₃)
~ 132Aromatic C (ipso, attached to SO₂)
~ 130Aromatic CH (meta to SO₂)
~ 128Aromatic CH (ortho to SO₂)
~ 68-CH₂-O-
~ 38-S-S-CH₂-
~ 21-CH₃
(Note: Chemical shifts are approximate and based on typical values for these functional groups.)
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Bis-Tos-(2-hydroxyethyl disulfide) in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve a homogeneous solution.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections are performed, and the chemical shifts are referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group Assignment
3050-3000MediumC-H stretchAromatic C-H
2950-2850MediumC-H stretchAliphatic C-H
1600-1585, 1500-1400Medium-StrongC=C stretchAromatic ring
1370-1350StrongS=O asymmetric stretchSulfonate ester (Tosylate)
1190-1170StrongS=O symmetric stretchSulfonate ester (Tosylate)
1100-1000StrongC-O stretchEther-like linkage
820-810StrongS-O-C stretchSulfonate ester (Tosylate)
550-450WeakS-S stretchDisulfide
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid Bis-Tos-(2-hydroxyethyl disulfide) sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure using the anvil to ensure good contact. This is often the most straightforward method for solid samples.[7]

    • KBr Pellet: Alternatively, mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[8]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[7]

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.[7]

    • Place the sample in the spectrometer and collect the sample spectrum. Typically, spectra are recorded over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

Expected Mass Spectrometry Data

For Bis-Tos-(2-hydroxyethyl disulfide) (C₁₈H₂₂O₆S₄), the expected monoisotopic mass is approximately 462.03 Da.[3]

m/z Value (Da)IonDescription
~ 463.03[M+H]⁺Protonated molecular ion (in positive ion mode)
~ 485.01[M+Na]⁺Sodium adduct of the molecular ion
~ 462.03[M]⁺˙Molecular ion (in techniques like EI)

Fragmentation: The disulfide bond is susceptible to cleavage under various ionization conditions.[9][10] Key fragmentation pathways could involve the scission of the S-S bond or the C-S bonds, leading to fragments corresponding to the tosylated ethylthiol moiety and other substructures.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1 µg/mL to 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to promote protonation for positive ion mode analysis.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Quadrupole Time-of-Flight (Q-TOF) instrument, coupled with an appropriate ionization source.

  • Ionization Method:

    • Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules and is commonly used to observe the protonated molecular ion [M+H]⁺ with minimal fragmentation.

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique often used for solid samples.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan spectrum to determine the m/z of the molecular ion and confirm the compound's molecular weight.

    • Tandem MS (MS/MS): To study fragmentation, isolate the precursor ion (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) or other fragmentation methods.[11] This provides structural information and confirms the connectivity of the molecule.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant adducts or fragments. Compare the observed m/z values with the theoretically calculated values for the expected ions.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like Bis-Tos-(2-hydroxyethyl disulfide).

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Bis-Tos-(2-hydroxyethyl disulfide) (Solid Sample) Solubilized Dissolve in Deuterated Solvent Sample->Solubilized ATR_Sample Direct Solid Analysis (ATR) Sample->ATR_Sample MS_Solution Prepare Dilute Solution Sample->MS_Solution NMR NMR Spectrometer (¹H, ¹³C) Solubilized->NMR IR FTIR Spectrometer ATR_Sample->IR MS Mass Spectrometer (ESI-MS) MS_Solution->MS NMR_Data Acquire & Process FID (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data Acquire & Process Spectrum (Wavenumbers) IR->IR_Data MS_Data Acquire & Process Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Confirmation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure G ADC Antibody-Drug Conjugate (ADC) - Antibody - Disulfide Linker - Cytotoxic Drug Binding Binding to Cell Surface Antigen ADC->Binding 1. Targeting TargetCell Target Cancer Cell (Antigen Expression) Binding->TargetCell Internalization Internalization (Endocytosis) Binding->Internalization 2. Uptake Intracellular Intracellular Environment (High Glutathione) Internalization->Intracellular Cleavage Linker Cleavage (Disulfide Reduction) Intracellular->Cleavage 3. Trigger Release Drug Release Cleavage->Release 4. Payload Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis 5. Action

References

Technical Guide: Bis-Tos-(2-hydroxyethyl disulfide) for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Tos-(2-hydroxyethyl disulfide) is a specialized chemical reagent primarily utilized as a cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a transformative class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small-molecule drugs. The linker component is critical to the efficacy and safety of an ADC, and Bis-Tos-(2-hydroxyethyl disulfide) offers a chemically labile disulfide bond that can be selectively cleaved within the target cell, ensuring precise drug release.

This guide provides an in-depth overview of the properties, synthesis, and application of Bis-Tos-(2-hydroxyethyl disulfide) in the context of ADC development.

Core Compound Data

Here are the fundamental chemical properties of Bis-Tos-(2-hydroxyethyl disulfide).

PropertyValueSource
CAS Number 69981-39-1Multiple Sources
Molecular Formula C₁₈H₂₂O₆S₄Multiple Sources
Molecular Weight 462.6 g/mol Multiple Sources
IUPAC Name 2-[2-(4-methylphenyl)sulfonyloxyethyldisulfanyl]ethyl 4-methylbenzenesulfonatePubChem
Appearance Yellow solidBOC Sciences
Purity >98.0%BOC Sciences
Storage Conditions -20 °C, keep in dry and avoid lightMedchemExpress, BroadPharm

Application in Antibody-Drug Conjugates

Bis-Tos-(2-hydroxyethyl disulfide) serves as a crucial component in the construction of ADCs. Its design incorporates two key features:

  • Tosyl Groups: The tosylate moieties are excellent leaving groups, facilitating nucleophilic substitution reactions. This allows for the covalent attachment of a cytotoxic payload to the linker.

  • Disulfide Bond: The disulfide (-S-S-) bond is relatively stable in the bloodstream but is readily cleaved in the reducing environment of the intracellular space, where the concentration of glutathione (B108866) (GSH) is significantly higher. This differential stability is the cornerstone of its utility as a cleavable linker, ensuring that the cytotoxic drug is released predominantly within the target cancer cells, thereby minimizing off-target toxicity.

Signaling Pathway and Mechanism of Action

The targeted delivery and intracellular release of a cytotoxic drug using a disulfide linker like Bis-Tos-(2-hydroxyethyl disulfide) follows a specific pathway.

Mechanism of ADC Action with a Disulfide Linker cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell A ADC in Circulation (Stable Disulfide Linker) B ADC Binds to Tumor-Specific Antigen A->B Targeting C Internalization via Endocytosis B->C Binding D Intracellular Trafficking (Endosome/Lysosome) C->D Internalization E Drug Release via Disulfide Cleavage (High Glutathione) D->E Processing F Cytotoxic Drug Induces Cell Death E->F Action

Caption: Mechanism of action for an ADC utilizing a disulfide linker.

Experimental Protocols

Representative Synthesis of Bis-Tos-(2-hydroxyethyl disulfide)

While a specific, detailed protocol from a peer-reviewed publication was not identified in the search, the synthesis can be achieved through the tosylation of 2-hydroxyethyl disulfide. The following is a representative procedure based on standard organic chemistry principles.

Materials:

  • 2-Hydroxyethyl disulfide

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270) or another suitable base

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Magnetic stirrer and stirring bar

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 2-hydroxyethyl disulfide in an excess of pyridine or in DCM with a stoichiometric amount of a non-nucleophilic base like triethylamine.

  • Cool the reaction mixture in an ice bath to 0 °C.

  • Slowly add a slight excess (e.g., 2.2 equivalents) of p-toluenesulfonyl chloride to the stirred solution.

  • Allow the reaction to stir at 0 °C for one hour and then let it warm to room temperature, stirring overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product into an organic solvent like DCM.

  • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the base, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica (B1680970) gel to obtain pure Bis-Tos-(2-hydroxyethyl disulfide).

General Protocol for Antibody-Drug Conjugation

The following protocol outlines the general steps for conjugating a cytotoxic payload to a monoclonal antibody (mAb) using a disulfide linker. This process typically involves the reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Linker-payload construct (e.g., a cytotoxic drug attached to Bis-Tos-(2-hydroxyethyl disulfide) that has been further modified with a thiol-reactive group like a maleimide)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography or hydrophobic interaction chromatography)

Procedure:

  • Antibody Reduction:

    • Prepare the mAb solution at a concentration of 1-10 mg/mL in a suitable buffer.

    • Add a controlled molar excess of the reducing agent (e.g., TCEP) to the mAb solution. The amount of reducing agent will influence the number of disulfide bonds reduced and thus the final drug-to-antibody ratio (DAR).

    • Incubate the mixture for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 37 °C) to partially reduce the interchain disulfide bonds.

  • Conjugation:

    • Add a molar excess of the linker-payload construct to the reduced antibody solution.

    • Incubate the reaction mixture for a set time (e.g., 1-2 hours) at a controlled temperature (e.g., 4 °C or room temperature) to allow for the conjugation reaction between the free thiols on the antibody and the reactive group on the linker.

  • Quenching:

    • Stop the conjugation reaction by adding a quenching reagent, such as N-acetylcysteine, to react with any unreacted linker-payload.

  • Purification:

    • Purify the resulting ADC from unconjugated antibody, free linker-payload, and other reaction components using a suitable chromatography method. Size-exclusion chromatography is commonly used to separate the larger ADC from smaller molecules.

  • Characterization:

    • Characterize the purified ADC to determine critical quality attributes such as the average DAR, purity, and aggregation levels. Techniques like UV-Vis spectroscopy, mass spectrometry, and various chromatography methods are employed for this purpose.

Quantitative Data

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, as it directly impacts both the potency and the therapeutic window of the drug. The DAR can be controlled by varying the reaction conditions during conjugation.

Molar Equivalents of Reducing Agent (TCEP:mAb)Resulting Average DAR (IgG2-A)Resulting Average DAR (IgG2-B)
Intermediate4.02.5
High6.34.2

Data adapted from a study on IgG2 antibodies, demonstrating the influence of reducing agent concentration on the final DAR. The different isoforms (A and B) show varied susceptibility to reduction.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of an Antibody-Drug Conjugate using a disulfide linker.

ADC Synthesis and Purification Workflow A Monoclonal Antibody (mAb) B Partial Reduction of Disulfide Bonds (e.g., with TCEP) A->B C Reduced mAb with Free Thiols B->C E Conjugation Reaction C->E D Linker-Payload Construct D->E F Crude ADC Mixture E->F G Purification (e.g., Size-Exclusion Chromatography) F->G H Purified ADC G->H I Characterization (DAR, Purity, etc.) H->I

An In-depth Technical Guide to the Reactivity of Tosyl Groups in Bis-Tos-(2-hydroxyethyl disulfide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-Tos-(2-hydroxyethyl disulfide), with the chemical formula C18H22O6S4, is a versatile bifunctional molecule increasingly utilized in bioconjugation and drug delivery systems.[1][2] Its structure features two key reactive sites: a centrally located, cleavable disulfide bond and two terminal tosyl groups. The tosyl groups, being excellent leaving groups, are highly susceptible to nucleophilic substitution, allowing for the covalent attachment of various molecules. The disulfide bond provides a bioreducible linkage, stable in the extracellular environment but readily cleaved intracellularly by reducing agents such as glutathione. This dual reactivity makes Bis-Tos-(2-hydroxyethyl disulfide) a valuable tool, particularly as a linker in the construction of Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of the reactivity of the tosyl groups, detailed experimental protocols, and the downstream applications of this important chemical entity.

Physicochemical Properties

Bis-Tos-(2-hydroxyethyl disulfide) is a solid at room temperature with a molecular weight of 462.62 g/mol .[2][3] Its structure and key properties are summarized in the table below.

PropertyValueReference
IUPAC Name disulfanediylbis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate)[2][4]
CAS Number 69981-39-1[1][2]
Molecular Formula C18H22O6S4[1][2]
Molecular Weight 462.62 g/mol [3]
Appearance Yellow solid
Purity >98.0%
Storage -20°C, protect from light[3]

Reactivity of the Tosyl Groups

The primary reactivity of interest for the tosyl groups in Bis-Tos-(2-hydroxyethyl disulfide) is their function as excellent leaving groups in nucleophilic substitution reactions. The tosylate anion is highly stabilized by resonance, making it readily displaced by a wide range of nucleophiles. This allows for the efficient conjugation of Bis-Tos-(2-hydroxyethyl disulfide) to various substrates, including therapeutic payloads, imaging agents, and targeting moieties.

Nucleophilic Substitution Reactions

The general scheme for the nucleophilic substitution on the tosyl groups is depicted below. A nucleophile (Nu⁻) attacks the carbon atom adjacent to the tosylate group, leading to the displacement of the tosylate anion and the formation of a new covalent bond.

Nucleophilic_Substitution reagents Bis-Tos-(2-hydroxyethyl disulfide) + 2 Nu⁻ product Nu-(CH₂)₂-S-S-(CH₂)₂-Nu + 2 TsO⁻ reagents->product Sɴ2 Reaction

Caption: General scheme of nucleophilic substitution on Bis-Tos-(2-hydroxyethyl disulfide).

Common nucleophiles that can be employed include thiols, amines, azides, and carbanions. The reaction conditions are typically mild, proceeding at or below room temperature in a suitable organic solvent.

Hypothetical Reaction Yields with Various Nucleophiles

The following table summarizes hypothetical yields for the reaction of Bis-Tos-(2-hydroxyethyl disulfide) with different nucleophiles under optimized conditions. These values are illustrative and actual yields may vary depending on the specific reaction conditions and the nature of the nucleophile.

NucleophileProductHypothetical Yield (%)
Sodium Azide (NaN₃)Bis-(2-azidoethyl) disulfide95
Sodium Thiophenoxide (PhSNa)Bis-(2-phenylthioethyl) disulfide92
Ammonia (NH₃)Bis-(2-aminoethyl) disulfide85
Diethylamine (Et₂NH)Bis-(2-diethylaminoethyl) disulfide88

Role in Antibody-Drug Conjugates (ADCs)

A significant application of Bis-Tos-(2-hydroxyethyl disulfide) is as a cleavable linker in the synthesis of ADCs.[5][6] In this context, the linker connects a cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The tosyl groups are first reacted with a nucleophilic handle on the drug molecule. The resulting drug-linker conjugate is then attached to the antibody.

ADC Synthesis and Drug Release Mechanism

The workflow for ADC synthesis and the subsequent intracellular drug release is illustrated below.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_cellular Cellular Uptake and Drug Release linker Bis-Tos-(2-hydroxyethyl disulfide) drug_linker Drug-Linker Conjugate linker->drug_linker Nucleophilic Substitution drug Drug-Nu drug->drug_linker adc Antibody-Drug Conjugate (ADC) drug_linker->adc Conjugation antibody Antibody antibody->adc adc_cell ADC binds to Tumor Cell Antigen internalization Internalization via Endocytosis adc_cell->internalization lysosome Trafficking to Lysosome internalization->lysosome cleavage Disulfide Cleavage by Glutathione (GSH) lysosome->cleavage release Active Drug Release cleavage->release apoptosis Cell Death (Apoptosis) release->apoptosis

Caption: Workflow of ADC synthesis and intracellular drug release mechanism.

Once the ADC binds to the target antigen on the cancer cell surface, it is internalized.[7] Inside the cell, the high concentration of reducing agents, primarily glutathione, cleaves the disulfide bond, releasing the active cytotoxic drug.[6][7] This targeted delivery minimizes systemic toxicity and enhances the therapeutic index of the drug.

Experimental Protocols

Synthesis of Bis-Tos-(2-hydroxyethyl disulfide)

This protocol is a representative procedure based on the tosylation of diols.

Materials:

  • 2,2'-Dithiodiethanol (1 equivalent)

  • p-Toluenesulfonyl chloride (2.2 equivalents)

  • Pyridine (B92270) (dried, 5-10 volumes)

  • Dichloromethane (DCM, dried, 10-20 volumes)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve 2,2'-dithiodiethanol in pyridine and cool the solution to 0°C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride to the cooled solution with stirring.

  • Allow the reaction to stir at 0°C for 4-6 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford Bis-Tos-(2-hydroxyethyl disulfide) as a solid.

General Protocol for Nucleophilic Substitution with a Thiol

Materials:

  • Bis-Tos-(2-hydroxyethyl disulfide) (1 equivalent)

  • Thiol nucleophile (e.g., thiophenol, 2.1 equivalents)

  • A suitable base (e.g., triethylamine (B128534), 2.2 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

Procedure:

  • Dissolve the thiol nucleophile and triethylamine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of Bis-Tos-(2-hydroxyethyl disulfide) in the same solvent dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel if necessary.

Characterization Data (Illustrative)

The following are illustrative spectroscopic data for Bis-Tos-(2-hydroxyethyl disulfide). Actual spectra should be obtained for experimental samples.

Hypothetical ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.80d4HAr-H (ortho to SO₂)
7.35d4HAr-H (meta to SO₂)
4.25t4H-CH₂-OTs
3.00t4H-S-S-CH₂-
2.45s6HAr-CH₃
Hypothetical ¹³C NMR Data
Chemical Shift (ppm)Assignment
145.0Ar-C (ipso to SO₂)
132.5Ar-C (ipso to CH₃)
130.0Ar-CH (meta to SO₂)
128.0Ar-CH (ortho to SO₂)
68.5-CH₂-OTs
37.0-S-S-CH₂-
21.6Ar-CH₃

Conclusion

The tosyl groups in Bis-Tos-(2-hydroxyethyl disulfide) provide a highly reactive handle for nucleophilic substitution, enabling its conjugation to a wide array of molecules. This reactivity, coupled with the bioreducible disulfide bond, makes it an invaluable tool in the field of drug delivery, particularly for the development of cleavable ADCs. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and scientists working with this versatile compound, facilitating its application in the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for Site-Specific Antibody Conjugation Using Bis-Tos-(2-hydroxyethyl disulfide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-drug conjugates (ADCs) as targeted cancer therapeutics has revolutionized the field of oncology. The efficacy and safety of an ADC are critically dependent on the precise attachment of a cytotoxic payload to the antibody, with a well-defined drug-to-antibody ratio (DAR). Traditional conjugation methods often result in heterogeneous mixtures of ADCs with varying DARs and conjugation sites, leading to unpredictable pharmacokinetics and potential off-target toxicities.

Site-specific conjugation technologies have emerged to address these challenges, enabling the production of homogeneous ADCs with improved therapeutic indices. One such innovative approach is the disulfide rebridging strategy, commercially known as ThioBridge™. This technology utilizes the native interchain disulfide bonds of an antibody as specific conjugation sites. The process involves a mild reduction of these disulfide bonds to generate free cysteine thiols, followed by a "rebridging" reaction with a bis-reactive linker, such as Bis-Tos-(2-hydroxyethyl disulfide). This results in a stable, covalent linkage of the payload to the antibody at a defined location, ensuring a uniform DAR.[1]

Bis-Tos-(2-hydroxyethyl disulfide) is a cleavable ADC linker that facilitates this site-specific conjugation.[2][3][4] The tosyl groups act as good leaving groups, reacting with the generated thiol pairs to reform a stable bridge, now incorporating the linker and its attached payload. This method obviates the need for antibody engineering, making it a versatile tool for the development of next-generation ADCs.

Principle of the Method

The site-specific conjugation of antibodies using Bis-Tos-(2-hydroxyethyl disulfide) is a two-step process:

  • Selective Reduction of Interchain Disulfide Bonds: The antibody is treated with a mild reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT), under controlled conditions. This selectively cleaves the solvent-accessible interchain disulfide bonds in the hinge region of the antibody, exposing pairs of free cysteine thiols. The extent of reduction can be controlled to achieve the desired number of conjugation sites.

  • Disulfide Rebridging with Bis-Tos-(2-hydroxyethyl disulfide)-Payload: The reduced antibody is then reacted with the Bis-Tos-(2-hydroxyethyl disulfide) linker, which has been pre-functionalized with the desired cytotoxic payload. The two tosyl groups on the linker react with the pair of thiols from the reduced disulfide bond, forming a stable, three-carbon bridge and covalently attaching the payload to the antibody. This reaction proceeds via a sequence of Michael addition and elimination reactions.

This method results in a homogeneous population of ADCs with a precisely controlled DAR, typically 4 for a fully rebridged IgG1 antibody.

Key Advantages

  • Homogeneity: Produces ADCs with a uniform DAR, leading to consistent batch-to-batch quality and predictable in vivo behavior.[1]

  • Stability: The rebridged linkage is highly stable in circulation, minimizing premature drug release and associated off-target toxicity.

  • Site-Specificity: Utilizes the native disulfide bonds as conjugation sites, preserving the structural and functional integrity of the antibody.

  • No Antibody Engineering Required: Applicable to a wide range of native antibodies without the need for genetic modification.

  • High Efficiency: The conjugation reaction typically proceeds with high conversion rates, leading to excellent yields of the desired ADC.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from site-specific antibody conjugation using a disulfide rebridging approach.

ParameterTypical ValueReference
Conversion to ADC 70 - 95%Badescu et al., 2014
Target DAR Achieved >70%Badescu et al., 2014
Final DAR 4 (for fully rebridged IgG1)Badescu et al., 2014
Process Yield >70%Badescu et al., 2014
Residual Unconjugated Antibody Minimal to noneBadescu et al., 2014

Experimental Protocols

The following protocols are provided as a general guideline. Optimization may be required for specific antibodies and payloads.

Materials
  • Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Bis-Tos-(2-hydroxyethyl disulfide) functionalized with the desired payload

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching reagent (e.g., N-ethylmaleimide)

  • Reaction buffers (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography, SEC)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC, mass spectrometer)

Protocol 1: Antibody Reduction
  • Prepare a stock solution of the reducing agent (e.g., 10 mM TCEP in water).

  • To the antibody solution (typically 1-10 mg/mL in PBS), add the reducing agent to a final concentration that results in the desired level of disulfide bond reduction (e.g., a molar excess of TCEP over antibody). The exact ratio should be optimized for each antibody.

  • Incubate the reaction mixture at room temperature for 1-2 hours.

  • (Optional) The reduction can be quenched by adding a thiol-reactive reagent like N-ethylmaleimide.

Protocol 2: Antibody Conjugation
  • Prepare a stock solution of the Bis-Tos-(2-hydroxyethyl disulfide)-payload conjugate in a suitable solvent (e.g., DMSO).

  • Add the payload conjugate solution to the reduced antibody solution. A typical molar excess of the payload conjugate over the antibody is 2-4 fold per disulfide bond to be rebridged.

  • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by analytical techniques such as HPLC.

  • Once the reaction is complete, the resulting ADC is purified to remove excess payload conjugate and other reagents. Size-exclusion chromatography (SEC) is a commonly used purification method.

Protocol 3: Characterization of the ADC
  • Determine Protein Concentration: Measure the absorbance of the purified ADC at 280 nm.

  • Determine Drug-to-Antibody Ratio (DAR): The DAR can be determined by several methods:

    • UV-Vis Spectroscopy: If the payload has a distinct absorbance wavelength, the DAR can be calculated from the absorbance at 280 nm and the payload's specific wavelength.

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different DARs, allowing for quantification of the homogeneity.

    • Mass Spectrometry: Mass spectrometry provides a precise measurement of the molecular weight of the ADC, from which the DAR can be calculated.

  • Assess Stability: The stability of the ADC can be evaluated by incubating it in serum at 37°C for several days and analyzing for drug deconjugation by HPLC or other methods.

  • Functional Characterization: The antigen-binding affinity of the ADC should be assessed by methods such as ELISA or surface plasmon resonance (SPR) to ensure that the conjugation process has not compromised the antibody's function.

Visualizations

Chemical Structure of Bis-Tos-(2-hydroxyethyl disulfide) cluster_0 Tos-O-CH2-CH2-S-S-CH2-CH2-O-Tos Tos-O-CH2-CH2-S-S-CH2-CH2-O-Tos

Caption: Structure of Bis-Tos-(2-hydroxyethyl disulfide).

Signaling Pathway: ADC Internalization and Payload Release ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding 1. Antigen Target Antigen on Cancer Cell Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization 2. Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Cleavage Linker Cleavage (Disulfide Reduction) Lysosome->Cleavage 4. Payload Active Payload Cleavage->Payload 5. Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Experimental Workflow for Site-Specific Antibody Conjugation Antibody Native Antibody (IgG1) Reduction Step 1: Selective Reduction (TCEP or DTT) Antibody->Reduction Reduced_Ab Reduced Antibody (with free thiols) Reduction->Reduced_Ab Conjugation Step 2: Disulfide Rebridging Reduced_Ab->Conjugation Payload_Linker Bis-Tos-(2-hydroxyethyl disulfide) -Payload Conjugate Payload_Linker->Conjugation ADC_raw Crude ADC Mixture Conjugation->ADC_raw Purification Step 3: Purification (e.g., SEC) ADC_raw->Purification ADC_pure Purified Homogeneous ADC Purification->ADC_pure Characterization Step 4: Characterization (DAR, Stability, Function) ADC_pure->Characterization Logical Relationship of Key Components ADC Homogeneous ADC ImprovedTI Improved Therapeutic Index ADC->ImprovedTI SiteSpecific Site-Specific Conjugation SiteSpecific->ADC DisulfideRebridging Disulfide Rebridging (ThioBridge™) DisulfideRebridging->SiteSpecific BisTos Bis-Tos-(2-hydroxyethyl disulfide) BisTos->DisulfideRebridging ReducedToxicity Reduced Off-Target Toxicity ImprovedTI->ReducedToxicity PredictablePK Predictable Pharmacokinetics ImprovedTI->PredictablePK

References

Application of Bis-Tos-(2-hydroxyethyl disulfide) in Drug Delivery Systems: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Bis-Tos-(2-hydroxyethyl disulfide) is a versatile, redox-sensitive cleavable linker increasingly utilized in the design of advanced drug delivery systems. Its central disulfide bond remains stable under physiological conditions but is readily cleaved in the reducing environment characteristic of the intracellular space, particularly within tumor cells. This targeted cleavage allows for the controlled and site-specific release of therapeutic agents. The terminal tosylate groups of Bis-Tos-(2-hydroxyethyl disulfide) act as excellent leaving groups, facilitating its straightforward incorporation into a variety of drug carriers, including polymers for the formation of nanoparticles, micelles, and hydrogels, as well as for the synthesis of antibody-drug conjugates (ADCs).[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this linker for their work.

Core Principles and Advantages

The primary advantage of incorporating Bis-Tos-(2-hydroxyethyl disulfide) into drug delivery systems lies in its ability to create "smart" carriers that respond to specific biological cues. The significant difference in glutathione (B108866) (GSH) concentration between the extracellular (micromolar) and intracellular (millimolar) environments provides a robust trigger for drug release. This redox-responsive behavior can lead to:

  • Enhanced therapeutic efficacy: By delivering the drug directly to the target cells and releasing it in a concentrated burst, the overall effectiveness of the therapy can be increased.

  • Reduced systemic toxicity: Minimizing premature drug release in the bloodstream and healthy tissues can significantly lower off-target side effects.

  • Improved pharmacokinetics: Encapsulation of drugs within carriers containing this linker can protect them from degradation and rapid clearance, prolonging their circulation time.

Application Notes: Designing Redox-Responsive Drug Delivery Systems

The tosylate groups of Bis-Tos-(2-hydroxyethyl disulfide) are highly reactive towards nucleophiles such as amines and thiols, making it a versatile building block for various drug delivery platforms.

Synthesis of Redox-Responsive Polymers and Nanoparticles

Bis-Tos-(2-hydroxyethyl disulfide) can be used as a crosslinker or as a component in the main polymer chain to synthesize redox-sensitive nanoparticles. The general workflow for this application is as follows:

experimental_workflow_nanoparticles cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization monomer Functional Monomers polymerization Polymerization Reaction monomer->polymerization linker Bis-Tos-(2-hydroxyethyl disulfide) linker->polymerization polymer Redox-Responsive Polymer polymerization->polymer drug Hydrophobic Drug self_assembly Self-Assembly / Nanoprecipitation polymer->self_assembly drug->self_assembly nanoparticles Drug-Loaded Nanoparticles self_assembly->nanoparticles size Particle Size (DLS) nanoparticles->size morphology Morphology (TEM/SEM) nanoparticles->morphology drug_loading Drug Loading & Encapsulation Efficiency nanoparticles->drug_loading release In Vitro Drug Release nanoparticles->release

Figure 1. General workflow for the synthesis and characterization of redox-responsive nanoparticles using Bis-Tos-(2-hydroxyethyl disulfide). This diagram illustrates the key stages from polymer synthesis to the final characterization of the drug delivery system.
Antibody-Drug Conjugates (ADCs)

Bis-Tos-(2-hydroxyethyl disulfide) serves as a cleavable linker in the synthesis of ADCs.[4][5][6] The linker is first conjugated to the cytotoxic drug, and the resulting complex is then attached to a monoclonal antibody that targets a specific antigen on cancer cells.

adc_synthesis_pathway cluster_conjugation Drug-Linker Conjugation cluster_adc_formation ADC Formation cluster_action Mechanism of Action drug Cytotoxic Drug reaction1 Nucleophilic Substitution drug->reaction1 linker Bis-Tos-(2-hydroxyethyl disulfide) linker->reaction1 drug_linker Drug-Linker Conjugate reaction1->drug_linker antibody Monoclonal Antibody reaction2 Conjugation to Antibody drug_linker->reaction2 antibody->reaction2 adc Antibody-Drug Conjugate (ADC) reaction2->adc binding ADC Binds to Target Cell adc->binding internalization Internalization binding->internalization release Intracellular Drug Release (GSH-mediated) internalization->release apoptosis Cell Apoptosis release->apoptosis

Figure 2. Logical flow for the synthesis and mechanism of action of an Antibody-Drug Conjugate (ADC) utilizing a cleavable disulfide linker. This diagram outlines the process from initial drug-linker conjugation to the targeted cell-killing effect.

Experimental Protocols

The following are generalized protocols that can be adapted for specific applications. Researchers should optimize reaction conditions based on the specific polymers, drugs, and antibodies being used.

Protocol 1: Synthesis of a Redox-Responsive Polyurethane Nanocarrier

This protocol describes the synthesis of a polyurethane polymer incorporating Bis-Tos-(2-hydroxyethyl disulfide) for the subsequent formulation of drug-loaded nanoparticles.

Materials:

  • Bis-Tos-(2-hydroxyethyl disulfide)

  • Poly(caprolactone) diol (PCL-diol, Mn = 2000 Da)

  • 1,6-Hexamethylene diisocyanate (HDI)

  • Dibutyltin dilaurate (DBTDL) as a catalyst

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Drug of choice (e.g., Doxorubicin)

  • Dialysis tubing (MWCO 3.5 kDa)

Procedure:

  • Polymer Synthesis:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve PCL-diol (1 mmol) and Bis-Tos-(2-hydroxyethyl disulfide) (1 mmol) in anhydrous DMF.

    • Add HDI (2 mmol) to the solution.

    • Add a catalytic amount of DBTDL (2-3 drops).

    • Stir the reaction mixture at 80°C for 24 hours.

    • Precipitate the resulting polymer by pouring the reaction mixture into an excess of cold methanol.

    • Collect the polymer by filtration and dry it under vacuum.

  • Nanoparticle Formulation and Drug Loading:

    • Dissolve the synthesized polymer (100 mg) and the drug (10 mg) in a suitable organic solvent (e.g., 5 mL of DMF or DMSO).

    • Add the organic solution dropwise to a vigorously stirring aqueous solution (50 mL of deionized water).

    • Continue stirring for 4-6 hours to allow for nanoparticle formation and solvent evaporation.

    • Dialyze the nanoparticle suspension against deionized water for 48 hours to remove the organic solvent and unloaded drug, changing the water every 6-8 hours.

    • Lyophilize the purified nanoparticle suspension to obtain a dry powder.

  • Characterization:

    • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).

    • Morphology: Use Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

      • Dissolve a known amount of lyophilized nanoparticles in a suitable solvent to break the nanoparticles and release the drug.

      • Quantify the drug concentration using UV-Vis spectrophotometry or HPLC.

      • Calculate DLC and EE using the following formulas:

        • DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

        • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Protocol 2: In Vitro Drug Release Study

This protocol outlines the procedure to evaluate the redox-responsive release of a drug from the synthesized nanoparticles.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • PBS (pH 7.4) containing 10 mM Glutathione (GSH) to mimic the intracellular reducing environment.

  • Dialysis tubing (MWCO corresponding to the drug's molecular weight)

Procedure:

  • Suspend a known amount of drug-loaded nanoparticles (e.g., 10 mg) in 1 mL of PBS (pH 7.4).

  • Transfer the suspension into a dialysis bag.

  • Immerse the dialysis bag into two separate release media:

    • Control: 50 mL of PBS (pH 7.4).

    • Reductive Condition: 50 mL of PBS (pH 7.4) containing 10 mM GSH.

  • Maintain the systems at 37°C with gentle shaking.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.

  • Quantify the amount of released drug in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative drug release (%) as a function of time.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the characterization and drug release studies.

Table 1: Physicochemical Characterization of Drug-Loaded Nanoparticles

FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)
Example NP150 ± 100.15 ± 0.05-20 ± 58.5 ± 0.785 ± 7

Table 2: Cumulative Drug Release Profile (%)

Time (hours)Release in PBS (pH 7.4)Release in PBS + 10 mM GSH (pH 7.4)
15 ± 115 ± 2
412 ± 245 ± 4
818 ± 370 ± 5
1222 ± 385 ± 6
2428 ± 492 ± 5
4835 ± 595 ± 4

Signaling Pathway Visualization

The intracellular cleavage of the disulfide bond in Bis-Tos-(2-hydroxyethyl disulfide) is primarily mediated by the glutathione redox cycle.

disulfide_cleavage_pathway cluster_extracellular Extracellular Space (Low GSH) cluster_intracellular Intracellular Space (High GSH) DDS_stable Drug Delivery System (DDS) with intact -S-S- bond DDS_internalized Internalized DDS DDS_stable->DDS_internalized Endocytosis cleavage Thiol-Disulfide Exchange DDS_internalized->cleavage GSH 2 GSH (Glutathione - reduced) GSH->cleavage GSSG GSSG (Glutathione - oxidized) cleavage->GSSG drug_release Drug Release cleavage->drug_release cleaved_carrier Cleaved Carrier Fragments cleavage->cleaved_carrier

References

Application Notes and Protocols for Bis-Tos-(2-hydroxyethyl disulfide) Conjugation to Protein Thiol Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Tos-(2-hydroxyethyl disulfide) is a homo-bifunctional, cleavable crosslinking reagent used for the conjugation of molecules to thiol groups (-SH) present in proteins, particularly on cysteine residues. This reagent is of significant interest in drug development, especially for the construction of Antibody-Drug Conjugates (ADCs), due to its unique features. The molecule contains two tosyl groups, which are excellent leaving groups, facilitating the reaction with nucleophilic thiol groups. The central disulfide bond provides a cleavable linkage, which is stable in systemic circulation but can be readily cleaved in the reducing intracellular environment by agents such as glutathione. This targeted release mechanism is crucial for the efficacy and safety of ADCs.

Key Features:

  • Thiol-Reactivity: The tosyl groups act as activating groups, enabling a nucleophilic substitution reaction with the thiol side chains of cysteine residues in proteins.

  • Cleavable Disulfide Bond: The disulfide bridge allows for the release of the conjugated molecule under reducing conditions, a key feature for intracellular drug delivery.

  • Homobifunctionality: The presence of two reactive tosyl groups allows for the crosslinking of two thiol-containing molecules or the conjugation of two separate thiol-containing proteins.

Principle of Conjugation

The conjugation of Bis-Tos-(2-hydroxyethyl disulfide) to protein thiols proceeds via a nucleophilic substitution reaction. The deprotonated thiol group (thiolate anion, -S⁻) of a cysteine residue acts as a nucleophile and attacks the carbon atom adjacent to the tosyl leaving group. This results in the formation of a stable thioether bond and the displacement of the tosylate.

Reaction Scheme:

Protein-SH + Tos-CH₂-CH₂-S-S-CH₂-CH₂-Tos → Protein-S-CH₂-CH₂-S-S-CH₂-CH₂-Tos + Tos-H

For intramolecular crosslinking or conjugation to a second thiol, the second tosyl group reacts in a similar manner.

Protein_Thiol Protein with accessible Thiol Group (-SH) Conjugate Thioether-linked Protein Conjugate Protein_Thiol->Conjugate Nucleophilic Attack Reagent Bis-Tos-(2-hydroxyethyl disulfide) Reagent->Conjugate Tosyl_LG Tosyl Leaving Group Conjugate->Tosyl_LG Displacement

Caption: Reaction mechanism of protein thiol conjugation.

Experimental Protocols

The following protocols are generalized based on the principles of thiol-alkylation reactions with tosyl-activated reagents. Optimization of reaction conditions, such as molar ratios, pH, and incubation time, is recommended for each specific protein and application.

Materials and Reagents
  • Protein of interest (containing accessible thiol groups)

  • Bis-Tos-(2-hydroxyethyl disulfide)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.2-8.0, degassed.

  • Reducing Agent (optional, for exposing buried thiols): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Quenching Reagent: L-cysteine or β-mercaptoethanol.

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes.

  • Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE equipment, Mass Spectrometer (e.g., MALDI-TOF or ESI-MS).

Experimental Workflow

cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis P_prep Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) Reduction Optional: Reduce disulfide bonds (e.g., with TCEP) P_prep->Reduction Conjugation Add Reagent to Protein (Molar excess of 5-20 fold) P_prep->Conjugation R_prep Prepare Reagent Stock Solution (e.g., 10 mM in DMSO or DMF) R_prep->Conjugation Reduction->Conjugation Incubation Incubate at RT or 4°C (1-4 hours) Conjugation->Incubation Quenching Quench unreacted reagent (e.g., with L-cysteine) Incubation->Quenching Purification Purify Conjugate (SEC or Dialysis) Quenching->Purification Characterization Characterize Conjugate (SDS-PAGE, MS, UV-Vis) Purification->Characterization

Application Notes and Protocols for Disulfide Bond Cleavage of Bis-Tos-(2-hydroxyethyl disulfide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Tos-(2-hydroxyethyl disulfide) is a versatile chemical compound featuring a cleavable disulfide bond and two tosyl groups, which are excellent leaving groups for nucleophilic substitution.[1][2][3] This structure makes it a valuable linker molecule, particularly in the field of drug delivery and bioconjugation, such as in the construction of Antibody-Drug Conjugates (ADCs).[4][5][6] The disulfide bond provides a stable linkage under physiological conditions found in the bloodstream but can be selectively cleaved in the more reducing intracellular environment, facilitating the release of a conjugated payload.[][8] This targeted release mechanism is crucial for minimizing off-target toxicity and enhancing the therapeutic index of targeted therapies.

The cleavage of the disulfide bond in Bis-Tos-(2-hydroxyethyl disulfide) is typically achieved through reduction by thiol-containing reagents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or by endogenous reducing agents such as glutathione (B108866) (GSH) within the cell.[][9] The efficiency of this cleavage is dependent on several experimental parameters, including the concentration of the reducing agent, pH, temperature, and incubation time.

These application notes provide detailed protocols for the experimental conditions required to achieve efficient cleavage of the disulfide bond in Bis-Tos-(2-hydroxyethyl disulfide) using common laboratory reducing agents.

Data Presentation: Quantitative Parameters for Disulfide Bond Cleavage

The following tables summarize typical experimental conditions for the cleavage of disulfide bonds using DTT and TCEP. While specific kinetic data for Bis-Tos-(2-hydroxyethyl disulfide) is not extensively published, these parameters are based on established protocols for the reduction of similar disulfide-containing molecules.

Table 1: Recommended Conditions for Dithiothreitol (DTT) Mediated Cleavage

ParameterRecommended RangeNotes
DTT Concentration 10 - 100 mMHigher concentrations lead to faster and more complete reduction.
pH 7.0 - 8.5DTT is most effective in this pH range.[10]
Temperature Room Temperature (20-25°C) to 37°CElevated temperatures can increase the reaction rate.
Incubation Time 30 minutes - 2 hoursDependent on DTT concentration and temperature.
Solvent Aqueous buffers (e.g., PBS, Tris-HCl)Ensure complete dissolution of the compound.

Table 2: Recommended Conditions for Tris(2-carboxyethyl)phosphine (TCEP) Mediated Cleavage

ParameterRecommended RangeNotes
TCEP Concentration 5 - 50 mMTCEP is a more potent reducing agent than DTT.[11]
pH 4.5 - 8.5TCEP is effective over a broader pH range compared to DTT.[12]
Temperature Room Temperature (20-25°C)Reduction is typically rapid at room temperature.[12]
Incubation Time 5 - 60 minutesShorter incubation times are often sufficient.[12]
Solvent Aqueous buffers (e.g., PBS, Tris-HCl)Avoid phosphate (B84403) buffers for long-term stability of TCEP.[11]

Experimental Protocols

Protocol 1: Disulfide Bond Cleavage using Dithiothreitol (DTT)

This protocol describes a general procedure for the reduction of the disulfide bond in Bis-Tos-(2-hydroxyethyl disulfide) using DTT.

Materials:

  • Bis-Tos-(2-hydroxyethyl disulfide)

  • Dithiothreitol (DTT)

  • Phosphate-buffered saline (PBS), pH 7.4 or Tris-HCl buffer, pH 8.0

  • Organic solvent for initial dissolution (e.g., DMSO or DMF)

  • Reaction vials

  • Analytical equipment for monitoring (e.g., HPLC, LC-MS)

Procedure:

  • Prepare a stock solution of Bis-Tos-(2-hydroxyethyl disulfide): Dissolve the compound in a minimal amount of a compatible organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Prepare the reaction buffer: Use PBS (pH 7.4) or Tris-HCl (pH 8.0).

  • Prepare a fresh DTT stock solution: Dissolve DTT in the reaction buffer to a concentration of 1 M. Prepare this solution fresh before each experiment to ensure maximum activity.

  • Set up the reaction: In a reaction vial, dilute the Bis-Tos-(2-hydroxyethyl disulfide) stock solution with the reaction buffer to the desired final concentration.

  • Initiate the reduction: Add the DTT stock solution to the reaction mixture to achieve a final concentration between 10 mM and 100 mM.

  • Incubate the reaction: Allow the reaction to proceed at room temperature or 37°C for 30 minutes to 2 hours.

  • Monitor the reaction: At various time points, take aliquots of the reaction mixture and analyze by HPLC or LC-MS to monitor the disappearance of the starting material and the appearance of the cleaved thiol product.[13]

  • Quench the reaction (optional): The reaction can be stopped by adding an alkylating agent like N-ethylmaleimide (NEM) to cap the newly formed free thiols.

Protocol 2: Disulfide Bond Cleavage using Tris(2-carboxyethyl)phosphine (TCEP)

This protocol outlines the procedure for reducing the disulfide bond in Bis-Tos-(2-hydroxyethyl disulfide) using the more potent reducing agent, TCEP.

Materials:

  • Bis-Tos-(2-hydroxyethyl disulfide)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Buffer (e.g., HEPES, acetate, or borate (B1201080) buffer), pH 7.0

  • Organic solvent for initial dissolution (e.g., DMSO or DMF)

  • Reaction vials

  • Analytical equipment for monitoring (e.g., HPLC, LC-MS)

Procedure:

  • Prepare a stock solution of Bis-Tos-(2-hydroxyethyl disulfide): As described in Protocol 1.

  • Prepare the reaction buffer: Use a buffer compatible with TCEP, such as HEPES or acetate. Avoid phosphate buffers if the solution is to be stored.

  • Prepare a fresh TCEP stock solution: Dissolve TCEP hydrochloride in the reaction buffer to a concentration of 0.5 M and adjust the pH to 7.0 if necessary.

  • Set up the reaction: In a reaction vial, dilute the Bis-Tos-(2-hydroxyethyl disulfide) stock solution with the reaction buffer to the desired final concentration.

  • Initiate the reduction: Add the TCEP stock solution to the reaction mixture to achieve a final concentration between 5 mM and 50 mM.

  • Incubate the reaction: Allow the reaction to proceed at room temperature for 5 to 60 minutes.[14]

  • Monitor the reaction: Use HPLC or LC-MS to track the progress of the cleavage reaction.[1][15]

  • Post-reaction processing: TCEP does not contain a thiol group, which can simplify downstream applications. However, if removal is necessary, size-exclusion chromatography can be employed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Downstream Processing start Start prep_compound Prepare Bis-Tos-(2-hydroxyethyl disulfide) stock solution start->prep_compound prep_buffer Prepare Reaction Buffer start->prep_buffer prep_reducing_agent Prepare Reducing Agent (DTT or TCEP) stock start->prep_reducing_agent setup_reaction Set up Reaction Mixture prep_compound->setup_reaction prep_buffer->setup_reaction initiate_reaction Initiate Cleavage (Add Reducing Agent) prep_reducing_agent->initiate_reaction setup_reaction->initiate_reaction incubation Incubate (Time, Temp, pH) initiate_reaction->incubation monitor Monitor Cleavage (HPLC, LC-MS) incubation->monitor quench Quench Reaction (Optional) monitor->quench end End quench->end

Caption: General experimental workflow for the disulfide bond cleavage of Bis-Tos-(2-hydroxyethyl disulfide).

cleavage_mechanism compound Bis-Tos-(2-hydroxyethyl disulfide) Tos-O-CH2-CH2-S-S-CH2-CH2-O-Tos reducing_agent {Reducing Agent| (e.g., DTT, TCEP, GSH)} cleaved_product Cleaved Thiol Product 2 x (Tos-O-CH2-CH2-SH) compound->cleaved_product Reduction oxidized_agent {Oxidized Reducing Agent} reducing_agent->oxidized_agent Oxidation

Caption: Logical relationship of the disulfide bond cleavage reaction.

References

Application Notes and Protocols: Bis-Tos-(2-hydroxyethyl disulfide) in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bis-Tos-(2-hydroxyethyl disulfide) as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. This document includes its mechanism of action, physicochemical properties, and detailed, representative protocols for ADC synthesis and evaluation.

Introduction

Bis-Tos-(2-hydroxyethyl disulfide) is a bifunctional linker designed for the conjugation of cytotoxic payloads to monoclonal antibodies. Its structure features a central disulfide bond that is susceptible to cleavage in the reducing intracellular environment of tumor cells, and two terminal tosylate groups that serve as effective leaving groups for conjugation reactions. This targeted drug release mechanism aims to enhance the therapeutic window of potent anticancer agents by minimizing systemic toxicity and maximizing their efficacy at the tumor site.

Mechanism of Action

The therapeutic strategy underpinning ADCs synthesized with Bis-Tos-(2-hydroxyethyl disulfide) relies on a multi-step process that culminates in the selective killing of cancer cells.

  • Targeting and Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Intracellular Trafficking: The internalized ADC is trafficked through the endosomal-lysosomal pathway.

  • Payload Release: Within the cell, the high concentration of reducing agents, such as glutathione (B108866) (GSH), cleaves the disulfide bond of the linker. This releases the cytotoxic payload in its active form.

  • Induction of Cell Death: The liberated cytotoxic drug can then bind to its intracellular target (e.g., microtubules, DNA), leading to cell cycle arrest and apoptosis.

The tosylate groups of Bis-Tos-(2-hydroxyethyl disulfide) act as good leaving groups, facilitating the initial conjugation of the linker to a payload molecule containing a nucleophilic group.

Physicochemical Properties

A summary of the key physicochemical properties of Bis-Tos-(2-hydroxyethyl disulfide) is presented in the table below.

PropertyValueReference
Molecular Formula C₁₈H₂₂O₆S₄[1]
Molecular Weight 462.6 g/mol [1]
CAS Number 69981-39-1[2]
Appearance White to off-white solidN/A
Purity ≥95%N/A
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated hydrocarbonsN/A
Storage Store at -20°C, protect from light and moisture[2]

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of an ADC utilizing Bis-Tos-(2-hydroxyethyl disulfide). These protocols are intended as a guide and may require optimization for specific antibodies, payloads, and cell lines.

Protocol 1: Synthesis of a Representative ADC

This protocol outlines a two-step process for conjugating a thiol-containing cytotoxic payload to a monoclonal antibody using Bis-Tos-(2-hydroxyethyl disulfide) as the linker.

Step 1: Reaction of Bis-Tos-(2-hydroxyethyl disulfide) with a Thiol-Containing Payload

  • Materials:

    • Bis-Tos-(2-hydroxyethyl disulfide)

    • Thiol-containing cytotoxic payload (e.g., a derivative of maytansine (B1676224) or auristatin)

    • Anhydrous, amine-free solvent (e.g., N,N-Dimethylformamide - DMF)

    • Base (e.g., Diisopropylethylamine - DIPEA)

    • Inert atmosphere (e.g., nitrogen or argon)

    • Reaction vessel

  • Procedure:

    • Dissolve the thiol-containing cytotoxic payload in anhydrous DMF under an inert atmosphere.

    • Add 1.1 equivalents of DIPEA to the solution to deprotonate the thiol group.

    • In a separate vessel, dissolve 1.0 equivalent of Bis-Tos-(2-hydroxyethyl disulfide) in anhydrous DMF.

    • Slowly add the solution of Bis-Tos-(2-hydroxyethyl disulfide) to the payload solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS).

    • Upon completion, the resulting product is the payload-linker conjugate. This intermediate can be purified by chromatography if necessary.

Step 2: Conjugation of Payload-Linker to the Antibody

  • Materials:

    • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

    • Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)

    • Payload-linker conjugate from Step 1

    • Organic co-solvent (e.g., DMSO)

    • Purification system (e.g., size-exclusion chromatography - SEC)

  • Procedure:

    • Prepare a solution of the mAb at a concentration of 5-10 mg/mL.

    • Add a 10-20 fold molar excess of the reducing agent (DTT or TCEP) to the mAb solution to reduce the interchain disulfide bonds.

    • Incubate the reaction at 37°C for 30-60 minutes.

    • Remove the excess reducing agent using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).

    • Dissolve the payload-linker conjugate in a minimal amount of an organic co-solvent like DMSO.

    • Add a 5-10 fold molar excess of the payload-linker conjugate solution to the reduced mAb solution. The final concentration of the organic co-solvent should be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction at 4°C for 12-16 hours or at room temperature for 1-2 hours.

    • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

    • Purify the resulting ADC from unconjugated payload-linker and other small molecules using size-exclusion chromatography (SEC).

    • Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes how to evaluate the cytotoxic activity of the synthesized ADC against a cancer cell line that expresses the target antigen.

  • Materials:

    • Target antigen-positive cancer cell line

    • Complete cell culture medium

    • Synthesized ADC

    • Control antibody (unconjugated)

    • Free cytotoxic payload

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of the ADC, control antibody, and free payload in complete medium.

    • Remove the medium from the wells and add 100 µL of the serially diluted test articles. Include wells with untreated cells as a negative control.

    • Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Example Data Presentation:

CompoundTarget Cell LineIC₅₀ (nM)
ADC Antigen-Positivee.g., 1.5
ADC Antigen-Negativee.g., >1000
Control Antibody Antigen-Positivee.g., No effect
Free Payload Antigen-Positivee.g., 0.1
Protocol 3: In Vivo Efficacy Study in a Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of the ADC in a mouse xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • Target antigen-positive cancer cell line

    • Matrigel (optional)

    • Synthesized ADC

    • Vehicle control (e.g., saline)

    • Control antibody

    • Dosing syringes and needles

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously implant 5-10 million cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).

    • Treatment groups could include:

      • Vehicle control

      • Control antibody (at a dose equivalent to the ADC)

      • ADC (at one or more dose levels, e.g., 1, 3, and 10 mg/kg)

    • Administer the treatments intravenously (i.v.) via the tail vein. The dosing schedule can vary (e.g., a single dose or weekly doses for 3-4 weeks).

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

    • Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.

Example Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition
Vehicle Control -e.g., 15000
Control Antibody 10e.g., 14503
ADC 1e.g., 80047
ADC 3e.g., 30080
ADC 10e.g., 5097

Visualizations

Signaling Pathway and Mechanism of Action

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Cleavage (High GSH) Target Intracellular Target (e.g., DNA) Payload->Target 5. Target Binding Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: Mechanism of action of an ADC with a cleavable disulfide linker.

Experimental Workflow: ADC Synthesis and Characterization

ADC_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start reduce_ab Reduce Antibody (e.g., DTT) start->reduce_ab activate_linker Activate Linker-Payload start->activate_linker conjugation Conjugation Reaction reduce_ab->conjugation activate_linker->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification dar Determine DAR (e.g., UV-Vis, HIC) purification->dar purity Assess Purity (e.g., SDS-PAGE, SEC) purification->purity end Characterized ADC dar->end purity->end ADC_Evaluation_Logic cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Synthesized & Characterized ADC cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) start->cytotoxicity binding Binding Affinity Assays (e.g., ELISA, SPR) start->binding stability Plasma Stability Assays start->stability decision Go/No-Go Decision for Further Development cytotoxicity->decision binding->decision stability->decision efficacy Xenograft Efficacy Studies pk Pharmacokinetic (PK) Studies tox Toxicology Studies decision->efficacy decision->pk decision->tox

References

Troubleshooting & Optimization

How to improve the solubility of Bis-Tos-(2-hydroxyethyl disulfide) in aqueous buffers?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-Tos-(2-hydroxyethyl disulfide). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Bis-Tos-(2-hydroxyethyl disulfide) in aqueous buffers.

Troubleshooting Guide: Improving Solubility

Researchers may encounter difficulties dissolving Bis-Tos-(2-hydroxyethyl disulfide) in aqueous buffers due to its chemical structure, which includes two relatively nonpolar tosyl groups.[1][2][3][4][5][6] The following sections provide systematic approaches to address this issue.

Issue: Precipitate Formation Upon Addition to Aqueous Buffer

Precipitation is a common indicator of poor solubility. Here are several strategies to overcome this challenge:

1. Co-solvent Usage

The addition of a water-miscible organic solvent can significantly enhance the solubility of hydrophobic compounds.[7][8]

  • Recommended Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), ethanol, and polyethylene (B3416737) glycol (PEG).[7][9]

  • Protocol:

    • Prepare a concentrated stock solution of Bis-Tos-(2-hydroxyethyl disulfide) in a suitable organic co-solvent (e.g., DMSO).

    • While vortexing, perform a stepwise addition of the aqueous buffer to the stock solution.[9]

    • Monitor for any signs of precipitation.

Experimental Workflow for Co-solvent Screening

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Titration with Aqueous Buffer cluster_2 Step 3: Determine Maximum Tolerated Co-solvent Concentration A Weigh Bis-Tos-(2-hydroxyethyl disulfide) B Dissolve in 100% Organic Co-solvent (e.g., DMSO, DMF, Ethanol) A->B C Add small aliquots of aqueous buffer to stock solution B->C Start Titration D Vortex thoroughly after each addition C->D E Visually inspect for precipitation D->E F Record the co-solvent percentage at which precipitation occurs E->F G Prepare final solution with a slightly higher buffer percentage than the precipitation point F->G G A Prepare Buffers (pH 5.0 - 8.0) B Add Bis-Tos-(2-hydroxyethyl disulfide) to each buffer A->B C Incubate and Observe for Precipitation B->C D Identify pH with Optimal Solubility C->D G A Bis-Tos-(2-hydroxyethyl disulfide) (R-S-S-R) C 2x 2-(p-toluenesulfonyloxy)ethanethiol (2 R-SH) A->C Reduction B Reducing Agent (e.g., DTT, TCEP) B->C Donates electrons

References

Optimizing the drug-to-antibody ratio (DAR) with Bis-Tos-(2-hydroxyethyl disulfide).

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of Bis-Tos-(2-hydroxyethyl disulfide) in antibody-drug conjugate (ADC) development. This resource provides detailed troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals optimize the drug-to-antibody ratio (DAR) and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is Bis-Tos-(2-hydroxyethyl disulfide) and what is its primary use?

Bis-Tos-(2-hydroxyethyl disulfide) is a homobifunctional, cleavable crosslinking reagent used in bioconjugation, particularly in the synthesis of antibody-drug conjugates.[1][2][3] Its chemical structure is 2-[2-(4-methylphenyl)sulfonyloxyethyldisulfanyl]ethyl 4-methylbenzenesulfonate.[4][5] The key features are two tosyl (Tos) groups, which are excellent leaving groups for reaction with nucleophiles like thiols, and a central disulfide bond, which can be cleaved under reducing conditions, such as those found inside a target cell.[6]

Q2: What is the reaction mechanism for conjugating a payload to an antibody using this linker?

This linker is typically used in a multi-step process for cysteine-based conjugation. First, a drug (payload) containing a nucleophilic group (like a thiol) reacts with one end of the Bis-Tos linker, displacing one tosyl group to form a drug-linker intermediate. This intermediate is then purified and subsequently reacted with free thiol groups on an antibody. These antibody thiols are generated by selectively reducing native interchain disulfide bonds.[7] The antibody's thiol groups then attack the second reactive site on the linker, displacing the other tosyl group and forming a stable thioether-disulfide linkage between the antibody and the drug.

Q3: What does the Drug-to-Antibody Ratio (DAR) signify and why is it a critical quality attribute (CQA)?

The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[8][9] It is a Critical Quality Attribute (CQA) because it directly influences the ADC's therapeutic efficacy, safety, and pharmacokinetics.[8][9]

  • Low DAR: May result in reduced potency and efficacy.[8]

  • High DAR: Can negatively affect pharmacokinetics, leading to faster clearance, and may increase toxicity and the tendency for the ADC to aggregate.[8][10] Controlling the DAR is a critical step in developing a consistent and effective ADC therapeutic.[8]

Q4: Which analytical techniques are recommended for determining the average DAR and drug-load distribution?

Several methods are used to characterize DAR, each with its advantages:

  • Hydrophobic Interaction Chromatography (HIC): This is the most common and preferred method for analyzing cysteine-linked ADCs.[11][12] It separates ADC species based on the hydrophobicity conferred by the attached drug-linker, allowing for the quantification of antibodies with different numbers of drugs (DAR0, DAR2, DAR4, etc.).[11][12]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique, often coupled with mass spectrometry, is an orthogonal method.[11][12] It typically involves reducing the ADC to separate its light and heavy chains, which are then analyzed to calculate the average DAR.[9][11]

  • Mass Spectrometry (MS): Both native and denaturing MS can provide detailed information on the DAR distribution and confirm the identity of different species.[13][14][15] It is a key tool for comprehensive ADC characterization.[14]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of DAR using a cysteine-based conjugation strategy with Bis-Tos-(2-hydroxyethyl disulfide).

Issue 1: Low Average DAR
Potential Cause Recommended Action
Incomplete Antibody Reduction Verify the concentration and activity of your reducing agent (e.g., TCEP, DTT). Optimize the molar excess of the reducing agent and the incubation time and temperature. Ensure the reaction buffer is free of oxidizing agents.
Inefficient Drug-Linker Conjugation Increase the molar excess of the drug-linker intermediate relative to the antibody. Optimize the reaction pH; thiol-tosyl reactions are generally more efficient at slightly basic pH (7.5-8.5). Extend the conjugation reaction time.
Hydrolysis of Drug-Linker Ensure the drug-linker intermediate is stored under anhydrous conditions and is brought to room temperature before use. Prepare solutions fresh and minimize their time in aqueous buffers before addition to the antibody.
Inaccurate DAR Measurement Calibrate your analytical instruments. For HIC, ensure the gradient is optimized to resolve all DAR species.[] For RP-HPLC/MS, confirm complete reduction of the ADC before analysis.[]
Issue 2: High Levels of Aggregation
Potential Cause Recommended Action
Over-reduction of Antibody Excessive reduction can break intra-chain disulfide bonds, leading to antibody unfolding and aggregation.[17] Decrease the concentration of the reducing agent or shorten the reduction time. Use a milder reducing agent if necessary.
Hydrophobicity of Drug-Linker Highly hydrophobic payloads increase the propensity for aggregation.[10][18] Include organic co-solvents (e.g., DMSO, DMA) in the conjugation buffer to improve solubility. Consider adding a hydrophilic moiety, like a short PEG chain, to the linker design.
High Protein Concentration High antibody concentrations during conjugation can promote intermolecular interactions and aggregation. Perform the conjugation at a lower antibody concentration (e.g., 5-10 mg/mL).
Unfavorable Buffer Conditions Suboptimal pH or low salt concentrations can lead to colloidal instability.[10] Screen different buffer systems and pH ranges. Ensure adequate salt concentration to maintain protein stability. After conjugation, perform buffer exchange into a stable formulation buffer.
Issue 3: Inconsistent or Variable DAR Between Batches
Potential Cause Recommended Action
Variability in Reagent Stoichiometry Precisely determine the concentration of the antibody and drug-linker solutions before each reaction. Use calibrated pipettes and ensure accurate additions.
Inconsistent Reaction Parameters Strictly control reaction time, temperature, and pH. Use a calibrated thermometer and pH meter. Ensure consistent mixing speeds throughout the reaction.
Reagent Instability Prepare fresh solutions of reducing agents and drug-linker for each batch. Aliquot and store stock solutions under recommended conditions (e.g., -20°C or -80°C) to prevent degradation from freeze-thaw cycles.[10]

Data Presentation & Experimental Protocols

Table 1: Effect of Reducing Agent Molar Ratio on DAR

This table illustrates how varying the molar equivalents of TCEP (tris(2-carboxyethyl)phosphine) affects the resulting average DAR and the percentage of high molecular weight species (%HMW), or aggregates. The conjugation was performed with a 10-fold molar excess of the drug-linker intermediate.

TCEP Molar Equivalents (vs. Antibody)Average DAR (by HIC)% HMW (by SEC)
2.01.81.5%
2.5 3.9 2.1%
3.04.55.8%
4.05.812.3%

Data is representative. Optimal conditions should be determined empirically.

Table 2: Effect of Drug-Linker Molar Ratio on DAR

This table shows the impact of varying the molar excess of the drug-linker intermediate on the average DAR, with the antibody reduction held constant (2.5 equivalents of TCEP).

Drug-Linker Molar Equivalents (vs. Antibody)Average DAR (by HIC)% Unconjugated Antibody
52.915.2%
10 3.9 4.5%
154.14.1%
204.23.9%

Data is representative. Optimal conditions should be determined empirically.

Protocol 1: Partial Reduction of Antibody

Objective: To selectively reduce interchain disulfide bonds to generate reactive thiol groups for conjugation.

  • Preparation: Prepare a stock solution of TCEP (e.g., 10 mM) in a degassed reaction buffer (e.g., Phosphate Buffered Saline with 5 mM EDTA, pH 7.4).

  • Antibody Dilution: Dilute the antibody stock to a working concentration (e.g., 10 mg/mL) in the degassed reaction buffer.

  • Reduction: Add the required volume of TCEP stock solution to the antibody to achieve the desired molar ratio (e.g., 2.5 equivalents).

  • Incubation: Incubate the reaction at 37°C for 90 minutes with gentle agitation.

  • Cooling: Immediately place the reaction vial on ice to slow the reaction before proceeding to the conjugation step.

Protocol 2: Conjugation with Drug-Linker Intermediate

Objective: To conjugate the activated drug-linker to the reduced antibody.

  • Reagent Preparation: Dissolve the drug-linker intermediate (pre-synthesized by reacting the payload with Bis-Tos-(2-hydroxyethyl disulfide)) in a compatible organic solvent (e.g., DMSO) to a high concentration (e.g., 20 mM).

  • Addition: Add the required volume of the drug-linker solution to the reduced antibody mixture from Protocol 1 to achieve the desired molar excess (e.g., 10 equivalents). The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubation: Allow the conjugation reaction to proceed at 4°C for 16-18 hours (overnight) with gentle agitation.

  • Quenching: Quench the reaction by adding a 50-fold molar excess of N-acetylcysteine and incubate for 20 minutes on ice.

  • Purification: Remove unreacted drug-linker and quenching agent by purifying the ADC using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) into a suitable formulation buffer (e.g., Histidine, pH 6.0).

Protocol 3: DAR Analysis by HIC-HPLC

Objective: To determine the average DAR and drug-load distribution of the purified ADC.[11][19]

  • Column: Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or equivalent).

  • Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 6.95.

  • Mobile Phase B: 20 mM Sodium Phosphate, pH 6.95, with 20% Isopropanol (v/v).

  • Gradient: 0% B to 100% B over 20 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 280 nm.

  • Calculation: Calculate the average DAR by the weighted average method: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100

Visual Diagrams

Workflow cluster_prep Preparation cluster_process Conjugation Process cluster_analysis Analysis mAb Monoclonal Antibody (mAb) Step2 Step 2: Partially Reduce mAb mAb->Step2 Drug Drug Payload Step1 Step 1: Form Drug-Linker Intermediate Drug->Step1 Linker Bis-Tos Linker Linker->Step1 Step3 Step 3: Conjugate Drug-Linker to mAb Step1->Step3 Step2->Step3 Step4 Step 4: Purify ADC Step3->Step4 ADC Purified ADC Step4->ADC DAR_Analysis DAR Analysis (HIC) ADC->DAR_Analysis Aggregation_Analysis Aggregation (SEC) ADC->Aggregation_Analysis Final_Product Characterized ADC DAR_Analysis->Final_Product Aggregation_Analysis->Final_Product

Caption: ADC synthesis and analysis workflow.

Mechanism cluster_reactants Reactants cluster_products Products mAb_SH Reduced Antibody (mAb-SH) Transition Nucleophilic Attack (SN2 Reaction) mAb_SH->Transition DrugLinker Drug-Linker Intermediate (Drug-S-S-CH2CH2-OTos) DrugLinker->Transition ADC Antibody-Drug Conjugate (mAb-S-S-CH2CH2-S-Drug) LeavingGroup Tosyl Leaving Group (Tos-OH) Transition->ADC Forms Stable Bond Transition->LeavingGroup Displaced

Caption: Cysteine conjugation reaction mechanism.

Troubleshooting Start Problem Observed LowDAR Is Average DAR Too Low? Start->LowDAR CheckReduction Check Reduction Efficiency: - Increase TCEP ratio - Increase incubation time LowDAR->CheckReduction Yes HighAggregation Is % Aggregation Too High? LowDAR->HighAggregation No CheckConjugation Check Conjugation Step: - Increase Drug-Linker ratio - Optimize pH (7.5-8.5) CheckReduction->CheckConjugation Success Process Optimized CheckConjugation->Success CheckOverReduction Check for Over-reduction: - Decrease TCEP ratio - Decrease incubation time HighAggregation->CheckOverReduction Yes HighAggregation->Success No CheckHydrophobicity Manage Hydrophobicity: - Add co-solvent (e.g., DMSO) - Lower protein concentration CheckOverReduction->CheckHydrophobicity CheckHydrophobicity->Success

Caption: Troubleshooting decision tree for DAR optimization.

References

Common side reactions with Bis-Tos-(2-hydroxyethyl disulfide) and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-Tos-(2-hydroxyethyl disulfide). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Bis-Tos-(2-hydroxyethyl disulfide) and what are its primary applications?

A1: Bis-Tos-(2-hydroxyethyl disulfide), also known as disulfanediylbis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate), is a chemical compound featuring a cleavable disulfide bond and two tosylate functional groups. The tosyl groups are excellent leaving groups, making them susceptible to substitution by nucleophiles. This bifunctionality allows it to be used as a cross-linking agent in the synthesis of polymers and biomaterials. A key application is in the development of antibody-drug conjugates (ADCs), where the cleavable disulfide bond allows for the release of a payload under reducing conditions, such as those found inside cells.[1][2]

Q2: What are the recommended storage conditions for Bis-Tos-(2-hydroxyethyl disulfide)?

A2: To ensure the stability and reactivity of the compound, it should be stored at -20°C in a dry, dark environment.[3] Moisture can lead to the hydrolysis of the tosylate groups, so it is crucial to keep the container tightly sealed.

Q3: Is the disulfide bond stable during the tosylation reaction and subsequent manipulations?

A3: Disulfide bonds are generally stable under neutral and acidic conditions. However, they can be cleaved by reducing agents.[1] In the context of a tosylation reaction, which is typically carried out under basic conditions (e.g., in the presence of pyridine (B92270) or triethylamine), the disulfide bond is generally stable. However, prolonged exposure to harsh basic conditions or high temperatures could potentially lead to side reactions. It is important to follow recommended reaction conditions to maintain the integrity of the disulfide linkage. Degradation of disulfide bonds is more commonly observed at neutral to basic pH.[4]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and use of Bis-Tos-(2-hydroxyethyl disulfide).

Issue 1: Low Yield of the Desired Di-tosylated Product

Possible Cause 1: Incomplete Reaction

  • Solution: Ensure that a sufficient excess of tosyl chloride is used. A molar ratio of at least 2.2 equivalents of tosyl chloride to 1 equivalent of bis(2-hydroxyethyl) disulfide is recommended to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting diol is no longer visible.

Possible Cause 2: Formation of Mono-tosylated Byproduct

  • Problem: The reaction stops after the tosylation of only one of the hydroxyl groups, resulting in 2-hydroxyethyl disulfide mono-tosylate. This is a common challenge in the tosylation of symmetric diols.[3][5][6]

  • Solution: To favor di-tosylation, ensure adequate reaction time and a sufficient excess of tosyl chloride. Running the reaction at a slightly elevated temperature (e.g., room temperature to 40°C) can also promote the second tosylation. However, be cautious with increasing the temperature as it may promote side reactions.

Possible Cause 3: Hydrolysis of Tosyl Chloride

  • Problem: Tosyl chloride is sensitive to moisture and can hydrolyze to p-toluenesulfonic acid, which will not react with the alcohol.

  • Solution: Use anhydrous solvents (e.g., dry dichloromethane (B109758) or pyridine) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.

Issue 2: Presence of Impurities in the Final Product

Possible Cause 1: Formation of a Chlorinated Byproduct

  • Problem: When pyridine is used as the base and solvent, the pyridinium (B92312) chloride formed can act as a source of chloride ions, which can displace the tosylate group to form a chlorinated byproduct, 2-chloroethyl 2'-tosyloxyethyl disulfide. This is a known side reaction in tosylation chemistry.[7][8][9][10]

  • Solution: To minimize this side reaction, maintain a low reaction temperature (e.g., 0°C to room temperature). Using a non-nucleophilic base like triethylamine (B128534) in a solvent such as dichloromethane can also be an alternative to pyridine. If the chlorinated impurity is formed, purification by column chromatography or recrystallization may be necessary.

Possible Cause 2: Residual Pyridine or Triethylamine

  • Problem: The basic solvent or catalyst can be difficult to remove completely from the final product.

  • Solution: During the work-up, wash the organic layer multiple times with a dilute acidic solution (e.g., 1M HCl) to protonate and extract the amine into the aqueous phase. Follow this with washes with saturated sodium bicarbonate solution and brine.

Possible Cause 3: Disulfide Bond Cleavage Products

  • Problem: Although less common under standard tosylation conditions, cleavage of the disulfide bond could lead to sulfur-containing impurities.

  • Solution: Avoid harsh reaction conditions, such as high temperatures or prolonged reaction times. If disulfide cleavage is suspected, the reaction can be monitored by techniques like mass spectrometry to identify any low molecular weight sulfur-containing fragments.

Experimental Protocols

Synthesis of Bis-Tos-(2-hydroxyethyl disulfide)

This protocol is a general guideline for the di-tosylation of bis(2-hydroxyethyl) disulfide.

Materials:

  • Bis(2-hydroxyethyl) disulfide

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Pyridine (or Triethylamine and Anhydrous Dichloromethane)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Solvents for purification (e.g., Dichloromethane, Hexane, Ethanol)

Procedure:

  • Dissolve bis(2-hydroxyethyl) disulfide (1 equivalent) in anhydrous pyridine at 0°C under an inert atmosphere.

  • Slowly add p-toluenesulfonyl chloride (2.2 - 2.5 equivalents) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold 1M HCl and extract with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol (B145695) or a mixture of dichloromethane and hexane).

Data Presentation

The following table summarizes the expected outcomes and potential issues in the synthesis of Bis-Tos-(2-hydroxyethyl disulfide).

ParameterConditionExpected OutcomePotential Side Product(s)Troubleshooting Steps
Stoichiometry TsCl : Diol (2.2:1)High yield of di-tosylateMono-tosylateIncrease TsCl to 2.5 equivalents, extend reaction time.
TsCl : Diol (1:1)Predominantly mono-tosylateDi-tosylateUse a 1:1 or slightly less than 1:1 ratio of TsCl to diol.
Temperature 0°C to Room Temp.Good yield, minimized side reactionsIncomplete reactionAllow reaction to proceed for a longer time.
> 40°CFaster reaction rateIncreased chlorinated byproduct, potential disulfide cleavageMaintain lower temperatures.
Base/Solvent PyridineEffective base and solventChlorinated byproductUse low temperatures, consider alternative non-nucleophilic base.
Triethylamine/DCMReduced risk of chlorinationSlower reaction rateMay require longer reaction times or gentle heating.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of Di-tosylate check_tlc Analyze Crude Reaction Mixture by TLC start->check_tlc diol_present Significant Starting Diol Remaining? check_tlc->diol_present mono_present Significant Mono-tosylate Present? diol_present->mono_present No increase_tscl Increase TsCl Equivalents and/or Reaction Time diol_present->increase_tscl Yes optimize_temp Consider Slight Increase in Temperature (e.g., to RT or 40°C) mono_present->optimize_temp Yes check_reagents Check for Moisture in Reagents/Solvents mono_present->check_reagents No increase_tscl->optimize_temp use_anhydrous Use Anhydrous Solvents and Inert Atmosphere check_reagents->use_anhydrous

Caption: A decision tree for troubleshooting low yields in the synthesis of Bis-Tos-(2-hydroxyethyl disulfide).

Reaction Pathway and Potential Side Reactions

Reaction_Pathway Diol Bis(2-hydroxyethyl) disulfide MonoTos Mono-tosylate Intermediate Diol->MonoTos + 1 eq. TsCl TsCl p-Tosyl Chloride (2 eq.) TsCl->MonoTos Chloride_Ion Cl- (from Pyridinium Chloride) TsCl->Chloride_Ion Base Base (e.g., Pyridine) Base->MonoTos Base->Chloride_Ion DiTos Desired Product: Bis-Tos-(2-hydroxyethyl disulfide) MonoTos->DiTos + 1 eq. TsCl Chloro Side Product: Chlorinated Byproduct MonoTos->Chloro Nucleophilic Attack DiTos->Chloro Nucleophilic Attack Chloride_Ion->MonoTos Chloride_Ion->DiTos

Caption: The reaction pathway for the synthesis of Bis-Tos-(2-hydroxyethyl disulfide) and the formation of common side products.

References

Stability of Bis-Tos-(2-hydroxyethyl disulfide) under different pH and temperature conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-Tos-(2-hydroxyethyl disulfide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with Bis-Tos-(2-hydroxyethyl disulfide).

Issue Potential Cause Recommended Action
Low or no recovery of the compound after storage in a basic buffer (pH > 8). Alkaline-mediated degradation. The disulfide bond in Bis-Tos-(2-hydroxyethyl disulfide) is susceptible to cleavage under basic conditions. Additionally, the tosyl ester groups can undergo base-catalyzed hydrolysis. It is recommended to store stock solutions and conduct experiments at a neutral or slightly acidic pH (pH 6-7.4) if the experimental design allows. For short-term storage, refrigeration (2-8 °C) is advised. For long-term storage, keep the compound at -20°C as a solid or in an appropriate anhydrous organic solvent.
Unexpected reaction products observed in the presence of biological samples. Enzymatic cleavage. Biological samples may contain enzymes such as thioredoxin or glutaredoxin that can catalytically cleave the disulfide bond. Minimize incubation times with biological matrices or consider using enzyme inhibitors if compatible with your experimental goals.
Compound degradation at elevated temperatures. Thermal decomposition. Both the disulfide bond and the tosyl ester groups can be labile at high temperatures. The rate of thermal degradation is expected to increase with temperature.[1][2][3] If heating is necessary, perform a preliminary thermal stability study to determine the acceptable temperature range and duration for your experiment.
Inconsistent results in the presence of reducing agents (e.g., DTT, TCEP). Reductive cleavage of the disulfide bond. Bis-Tos-(2-hydroxyethyl disulfide) contains a disulfide bond that is readily cleaved by reducing agents. If the integrity of the disulfide bond is critical for your experiment, avoid the use of such reagents. If reduction is part of the experimental design, ensure consistent concentrations and incubation times of the reducing agent.
Loss of compound in acidic conditions (pH < 4) over time. Acid-catalyzed hydrolysis of tosyl esters. The tosyl ester groups are susceptible to hydrolysis under acidic conditions. While the disulfide bond is generally stable at low pH, the overall molecule can degrade.[4][5][6][7][8][9][10] If acidic conditions are required, it is advisable to limit the exposure time and use the lowest effective temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Bis-Tos-(2-hydroxyethyl disulfide)?

A1: The two primary degradation pathways are:

  • Cleavage of the disulfide bond: This can occur under alkaline conditions, in the presence of reducing agents, or enzymatically.

  • Hydrolysis of the tosyl ester groups: This can be catalyzed by either acidic or basic conditions.

Q2: What are the recommended storage conditions for Bis-Tos-(2-hydroxyethyl disulfide)?

A2: For long-term storage, it is recommended to store the compound as a solid at -20°C. For short-term storage of solutions, use an anhydrous aprotic solvent or a buffer at neutral or slightly acidic pH (6.0-7.4) and store at 2-8°C. Avoid prolonged storage in basic aqueous solutions.

Q3: How does pH affect the stability of Bis-Tos-(2-hydroxyethyl disulfide)?

A3: The stability of the compound is significantly pH-dependent.

  • Acidic pH (< 4): The disulfide bond is relatively stable, but the tosyl ester groups are susceptible to acid-catalyzed hydrolysis.

  • Neutral pH (6-8): This is generally the range of optimal stability, although enzymatic degradation can occur in biological systems.

  • Alkaline pH (> 8): Both the disulfide bond (via cleavage) and the tosyl ester groups (via hydrolysis) are unstable. Degradation rates will increase with increasing pH.

Q4: How does temperature influence the stability of the compound?

A4: Increased temperature accelerates the rates of both disulfide bond cleavage and tosyl ester hydrolysis across all pH ranges. Thermal decomposition of the disulfide bond can also occur at elevated temperatures.[1][2][3] It is recommended to conduct experiments at the lowest feasible temperature to minimize degradation.

Q5: How can I monitor the stability of Bis-Tos-(2-hydroxyethyl disulfide) in my experiments?

A5: A stability-indicating HPLC method is the recommended approach to monitor the degradation of the parent compound and the appearance of degradation products.[11][12][13][14] To specifically monitor the cleavage of the disulfide bond, a colorimetric assay using Ellman's reagent can be employed to detect the formation of free thiols.[15][16][17][18][19]

Quantitative Stability Data

The following tables present illustrative data from a forced degradation study of Bis-Tos-(2-hydroxyethyl disulfide) at 40°C. This data is for representative purposes to demonstrate expected trends.

Table 1: Effect of pH on the Stability of Bis-Tos-(2-hydroxyethyl disulfide) at 40°C over 24 hours.

pH% Remaining Parent CompoundMajor Degradation Products
3.085.2%2-hydroxyethyl disulfide, p-toluenesulfonic acid
5.092.5%2-hydroxyethyl disulfide, p-toluenesulfonic acid
7.498.1%Minimal degradation
9.065.7%2-mercaptoethanol, p-toluenesulfonic acid

Table 2: Effect of Temperature on the Stability of Bis-Tos-(2-hydroxyethyl disulfide) at pH 7.4 over 24 hours.

Temperature% Remaining Parent Compound
4°C>99.5%
25°C99.2%
40°C98.1%
60°C89.4%

Experimental Protocols

Protocol 1: Forced Degradation Study of Bis-Tos-(2-hydroxyethyl disulfide)

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of Bis-Tos-(2-hydroxyethyl disulfide) under various stress conditions.[20][21][22][23][24]

1. Materials:

  • Bis-Tos-(2-hydroxyethyl disulfide)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Buffers (e.g., phosphate, acetate) at various pH values

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • pH meter

  • Thermostatically controlled incubator/water bath

2. Stock Solution Preparation:

  • Prepare a stock solution of Bis-Tos-(2-hydroxyethyl disulfide) in acetonitrile at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at room temperature.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Incubate at room temperature.

  • Thermal Degradation: Incubate the stock solution at 60°C.

  • Control Sample: Dilute the stock solution with the initial mobile phase to a final concentration of 0.1 mg/mL and keep at 4°C.

4. Time Points:

  • Collect samples at initial (t=0), 2, 4, 8, and 24 hours.

5. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base hydrolysis samples.

  • Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2).

6. Data Analysis:

  • Calculate the percentage of remaining parent compound at each time point relative to the initial concentration.

  • Identify and quantify major degradation products.

Protocol 2: Stability-Indicating HPLC Method

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 228 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Dilute samples from the forced degradation study with the initial mobile phase to an appropriate concentration.

Protocol 3: Quantification of Free Thiols using Ellman's Reagent

This protocol is used to detect the cleavage of the disulfide bond by measuring the resulting free thiol groups.[15][16][17][18][19]

1. Reagents:

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

  • Ellman's Reagent Solution: 4 mg/mL DTNB in the Reaction Buffer.

  • Cysteine Standard: A series of known concentrations of L-cysteine in the Reaction Buffer for a standard curve.

2. Procedure:

  • To 50 µL of your sample (from the degradation study), add 2.5 mL of Reaction Buffer and 100 µL of Ellman's Reagent Solution.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 412 nm using a spectrophotometer.

  • Determine the concentration of free thiols by comparing the absorbance to the cysteine standard curve.

Visualizations

cluster_degradation Degradation Pathways Bis-Tos-(2-hydroxyethyl disulfide) Bis-Tos-(2-hydroxyethyl disulfide) Disulfide Cleavage Disulfide Cleavage Bis-Tos-(2-hydroxyethyl disulfide)->Disulfide Cleavage High pH, Reducing Agents Tosyl Ester Hydrolysis Tosyl Ester Hydrolysis Bis-Tos-(2-hydroxyethyl disulfide)->Tosyl Ester Hydrolysis High/Low pH

Caption: Primary degradation pathways of Bis-Tos-(2-hydroxyethyl disulfide).

cluster_workflow Stability Assessment Workflow Start Start Forced_Degradation Forced Degradation (pH, Temp, Oxidant) Start->Forced_Degradation Sampling Sampling at Time Points Forced_Degradation->Sampling Analysis HPLC & Thiol Assay Sampling->Analysis Data_Analysis Data Analysis (Kinetics, Products) Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for stability assessment.

References

Preventing premature cleavage of the disulfide bond in Bis-Tos-(2-hydroxyethyl disulfide) linkers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the premature cleavage of Bis-Tos-(2-hydroxyethyl disulfide) linkers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature cleavage of the disulfide bond in my Bis-Tos-(2-hydroxyethyl disulfide) linker?

A1: Premature cleavage of disulfide bonds is most commonly caused by reduction of the bond back to free thiols.[1] This can be initiated by several factors in your experimental setup, including the presence of reducing agents, thiol-disulfide exchange with other molecules, and enzymatic cleavage.

Q2: How does pH affect the stability of the disulfide bond in my linker?

A2: The stability of disulfide bonds is pH-dependent. While acidic conditions alone are generally not sufficient to break a disulfide bond, alkaline (basic) pH can facilitate disulfide bond scrambling and increase the rate of thiol-disulfide exchange reactions, potentially leading to premature cleavage. Disulfide bond formation is generally favored at a basic pH.

Q3: What are common reducing agents that I should be aware of in my experiments?

A3: Common laboratory reducing agents that can cleave disulfide bonds include dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and β-mercaptoethanol (BME).[1][2] It is crucial to ensure these are removed from your reaction mixture after any reduction steps prior to the introduction of your disulfide linker.

Q4: Can components of my reaction buffer or cell culture media cause premature cleavage?

A4: Yes, certain components can contribute to disulfide bond instability. For instance, free thiols from components like cysteine in cell culture media can participate in thiol-disulfide exchange reactions. Human serum albumin (HSA), often present in plasma and serum, has a free cysteine residue (Cys34) that can react with disulfide linkers, leading to payload release.[1]

Q5: Are there any enzymes that can cleave my disulfide linker?

A5: Yes, enzymes such as thioredoxin (TRX) and glutaredoxin (GRX), which are present in blood, can catalytically cleave disulfide bonds.[1][3] This is a significant pathway for premature drug release from antibody-drug conjugates (ADCs) in vivo.[1][3]

Troubleshooting Guide

Issue 1: High Levels of Premature Payload Release Detected in Plasma Stability Assays

Possible Causes & Solutions

Possible Cause Recommended Action Rationale
Thiol-Disulfide Exchange with Serum Proteins (e.g., Albumin) 1. Increase Steric Hindrance: Modify the linker by introducing bulky groups (e.g., methyl groups) adjacent to the disulfide bond.[1][4] 2. Optimize Conjugation Site: If conjugating to an antibody, select a conjugation site that provides a local protein environment that sterically shields the disulfide bond.[5]Bulky groups physically block the approach of attacking thiols, increasing the stability of the disulfide bond.[1][4] A sterically protected location on the antibody can also limit access to the disulfide bond.[5]
Enzymatic Cleavage 1. Evaluate Linker Susceptibility: Test the stability of your conjugate in the presence of purified thioredoxin (TRX) and glutaredoxin (GRX).[1][3] 2. Linker Redesign: If enzymatic cleavage is significant, consider redesigning the linker to be a poorer substrate for these enzymes, for example, by increasing steric hindrance.[4]This will determine if enzymatic cleavage is a major degradation pathway.[1][3] Modifying the linker structure can reduce its recognition and cleavage by these enzymes.[4]
Residual Reducing Agents from Previous Steps 1. Thorough Purification: Ensure complete removal of any reducing agents (e.g., DTT, TCEP) used in previous steps (e.g., antibody reduction) through methods like dialysis, diafiltration, or size-exclusion chromatography.Even trace amounts of reducing agents can lead to significant cleavage of the disulfide linker over time.
Issue 2: Inconsistent Conjugation Efficiency or Low Yield

Possible Causes & Solutions

Possible Cause Recommended Action Rationale
Suboptimal Reaction pH 1. Maintain pH between 7.0 and 7.5 for conjugation to thiols. This pH range ensures that the thiol groups are sufficiently nucleophilic to react with the tosyl leaving groups of the linker without promoting significant disulfide bond scrambling that can occur at higher pH.
Oxidation of Free Thiols 1. Degas Buffers: Use buffers that have been degassed to remove dissolved oxygen. 2. Work in an Inert Atmosphere: If possible, perform the conjugation reaction under an inert atmosphere (e.g., nitrogen or argon).Oxygen can oxidize free thiols, preventing them from reacting with the linker and leading to lower conjugation efficiency.
Hydrolysis of the Linker 1. Control Reaction Time and Temperature: Follow the recommended reaction times and temperatures for the conjugation. Avoid prolonged reaction times at elevated temperatures.While generally stable, prolonged exposure to harsh conditions can lead to hydrolysis of the linker.

Quantitative Data Summary

The following table summarizes generalized stability data for disulfide linkers in ADCs. Note that specific stability will depend on the exact molecular structure, conjugation site, and experimental conditions.

Linker Type Condition Parameter Value Reference
Sterically Hindered Disulfide LinkerIn vitro human plasma% Intact ADC after 7 days~90%[6]
Unhindered Disulfide LinkerIn vivo mouse plasma% Drug Loss after 24 hours~50%[5]
Sterically Hindered Disulfide LinkerIn vivo mouse plasma% Drug Loss after 7 days~10%[6]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of a Thiol-Containing Payload to an Antibody using Bis-Tos-(2-hydroxyethyl disulfide) Linker

1. Materials:

  • Antibody stock solution (e.g., in PBS)

  • Bis-Tos-(2-hydroxyethyl disulfide) linker

  • Thiol-containing payload

  • Reducing agent (e.g., TCEP)

  • Conjugation buffer (e.g., 100 mM phosphate (B84403) buffer with 150 mM NaCl, 2 mM EDTA, pH 7.4)

  • Quenching solution (e.g., L-cysteine)

  • Purification system (e.g., size-exclusion chromatography)

2. Antibody Reduction (if necessary):

  • To the antibody solution, add a 10-fold molar excess of TCEP.

  • Incubate at 37°C for 1-2 hours.

  • Remove the excess TCEP by buffer exchange into the conjugation buffer using a desalting column or diafiltration.

3. Linker-Payload Activation:

  • Dissolve the Bis-Tos-(2-hydroxyethyl disulfide) linker and a slight molar excess of the thiol-containing payload in an appropriate organic solvent (e.g., DMSO).

  • Allow the reaction to proceed at room temperature for 1-2 hours to form the activated linker-payload intermediate.

4. Conjugation:

  • Add the activated linker-payload solution to the reduced antibody solution at a desired molar ratio (e.g., 5-10 fold molar excess of linker-payload to antibody).

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

5. Quenching:

  • Add a 10-fold molar excess of L-cysteine to the reaction mixture to quench any unreacted linker.

  • Incubate for 30 minutes at room temperature.

6. Purification:

  • Purify the resulting antibody-drug conjugate using size-exclusion chromatography to remove excess linker-payload and quenching agent.

  • Collect the fractions corresponding to the ADC.

7. Characterization:

  • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

Protocol 2: In Vitro Plasma Stability Assay

1. Materials:

  • Purified ADC

  • Human plasma (or plasma from other species of interest)

  • PBS (phosphate-buffered saline)

  • Incubator at 37°C

  • Analytical system (e.g., LC-MS)

2. Procedure:

  • Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed human plasma.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot of the plasma sample.

  • Immediately freeze the collected samples at -80°C to stop any further degradation.

  • For analysis, thaw the samples and process them to separate the ADC from plasma proteins (e.g., using affinity capture with Protein A/G beads).

  • Analyze the intact ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.

  • Alternatively, the plasma samples can be processed to extract the free payload, which can then be quantified by LC-MS/MS.

Visualizations

Diagram 1: General Mechanism of Disulfide Bond Cleavage

G cluster_0 Disulfide Linker (Stable) cluster_1 Reducing Environment cluster_2 Cleaved Thiols R1-S-S-R2 R1-S-S-R2 ReducingAgent 2 [H] (e.g., DTT, GSH) R1-SH R1-SH ReducingAgent->R1-SH Reduction R2-SH R2-SH ReducingAgent->R2-SH Reduction

Caption: Reductive cleavage of a disulfide bond.

Diagram 2: Experimental Workflow for ADC Plasma Stability Assay

G ADC ADC in Plasma Incubate Incubate at 37°C ADC->Incubate Sample Sample at Time Points Incubate->Sample Analysis LC-MS Analysis Sample->Analysis Intact_ADC Measure Intact ADC (DAR) Analysis->Intact_ADC Free_Payload Measure Free Payload Analysis->Free_Payload

Caption: Workflow for assessing ADC stability in plasma.

Diagram 3: Logical Relationship for Troubleshooting Premature Cleavage

G Premature_Cleavage Premature Cleavage Observed Cause_Thiol_Exchange Thiol-Disulfide Exchange? Premature_Cleavage->Cause_Thiol_Exchange Cause_Enzymatic Enzymatic Cleavage? Premature_Cleavage->Cause_Enzymatic Cause_Reducing_Agent Residual Reducing Agent? Premature_Cleavage->Cause_Reducing_Agent Solution_Steric_Hindrance Increase Steric Hindrance Cause_Thiol_Exchange->Solution_Steric_Hindrance Solution_Linker_Redesign Redesign Linker Cause_Enzymatic->Solution_Linker_Redesign Solution_Purification Improve Purification Cause_Reducing_Agent->Solution_Purification

References

Storage and handling recommendations for Bis-Tos-(2-hydroxyethyl disulfide).

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of Bis-Tos-(2-hydroxyethyl disulfide). Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Storage and Handling Recommendations

Proper storage and handling are critical for maintaining the quality and stability of Bis-Tos-(2-hydroxyethyl disulfide).

ParameterRecommendationSource(s)
Storage Temperature Store at -20°C for long-term storage.[1] Ambient temperature is suitable for shipping and short-term storage.[1]BroadPharm[1], Sigma-Aldrich
Storage Conditions Keep container tightly closed in a dry, cool, and well-ventilated place.[2] Store under an inert gas as the compound can be air sensitive.Fisher Scientific[2], TCI Chemicals
Incompatible Materials Avoid contact with strong oxidizing agents.[2][3]Fisher Scientific[2], Chevron Phillips Chemical[3]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.[2][4] Ensure that eyewash stations and safety showers are close to the workstation.[2]Fisher Scientific[2], Thermo Fisher Scientific[4]
Handling Use under a chemical fume hood.[2] Do not breathe mist, vapors, or spray. Wash hands thoroughly after handling.[2]Fisher Scientific[2]

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and use of Bis-Tos-(2-hydroxyethyl disulfide).

Question: My Bis-Tos-(2-hydroxyethyl disulfide) has changed color. Is it still usable?

Answer: A color change may indicate degradation. It is recommended to assess the purity of the material before use. If the purity is compromised, it is advisable to use a fresh batch for your experiments to ensure reliable results.

Question: The compound has precipitated out of solution. What should I do?

Answer: Precipitation can occur if the solvent is not appropriate or if the storage temperature of the solution is too low. Bis-Tos-(2-hydroxyethyl disulfide) is soluble in water, ethanol, acetone, and ether.[5] Gently warm the solution and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh solution.

Question: I am observing inconsistent results in my experiments. Could it be related to the handling of Bis-Tos-(2-hydroxyethyl disulfide)?

Answer: Inconsistent results can be due to the degradation of the compound. The disulfide bond in Bis-Tos-(2-hydroxyethyl disulfide) can be cleaved by reduction.[1] Ensure that your storage and handling procedures minimize exposure to air and incompatible materials.[2] Using a fresh aliquot for each experiment from a properly stored stock can help ensure consistency.

Question: What are the signs of decomposition?

Answer: Decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and sulfur oxides.[2] If you notice any unusual odors or changes in the physical appearance of the compound, handle it with caution in a well-ventilated area and consider disposal.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for Bis-Tos-(2-hydroxyethyl disulfide)?

A1: For long-term storage, it is recommended to store Bis-Tos-(2-hydroxyethyl disulfide) at -20°C.[1]

Q2: What personal protective equipment should I use when handling this compound?

A2: You should always wear appropriate protective gloves, clothing, and eye/face protection.[2][4]

Q3: Is Bis-Tos-(2-hydroxyethyl disulfide) sensitive to air or moisture?

A3: It can be air-sensitive, and it is recommended to store it under an inert gas.[2] It should be kept in a tightly closed container in a dry place.

Q4: What solvents can I use to dissolve Bis-Tos-(2-hydroxyethyl disulfide)?

A4: Bis-Tos-(2-hydroxyethyl disulfide) is soluble in water, ethanol, acetone, and ether.[5]

Q5: What are the known incompatibilities for this compound?

A5: It is incompatible with strong oxidizing agents.[2][3]

Experimental Protocols

While specific experimental protocols are highly dependent on the application, the following general procedure should be followed when preparing a stock solution of Bis-Tos-(2-hydroxyethyl disulfide).

  • Preparation: Ensure your workspace, including the chemical fume hood and balance, is clean and prepared.

  • Personal Protective Equipment: Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Weighing: Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of Bis-Tos-(2-hydroxyethyl disulfide) into the vial.

  • Dissolution: Add the appropriate volume of your chosen solvent (e.g., water, ethanol, acetone, or ether) to the vial to achieve the desired concentration.

  • Mixing: Cap the vial securely and vortex or sonicate until the compound is completely dissolved.

  • Storage: If not for immediate use, store the solution at the recommended temperature, protected from light and air.

Visual Guides

Below are diagrams to assist with understanding logical workflows for troubleshooting.

Troubleshooting_Storage_Handling start Start: Issue Encountered issue_color Compound Changed Color? start->issue_color issue_precipitate Compound Precipitated? issue_color->issue_precipitate No check_purity Assess Purity issue_color->check_purity Yes issue_inconsistent Inconsistent Results? issue_precipitate->issue_inconsistent No warm_dissolve Gently Warm & Vortex issue_precipitate->warm_dissolve Yes check_storage Review Storage & Handling Procedures issue_inconsistent->check_storage Yes end End: Issue Resolved issue_inconsistent->end No check_purity->end Purity OK degraded Likely Degraded check_purity->degraded Purity Compromised use_fresh Use Fresh Batch use_fresh->end persistent Precipitation Persists? warm_dissolve->persistent use_aliquots Use Fresh Aliquots check_storage->use_aliquots prepare_fresh Prepare Fresh Solution prepare_fresh->end degraded->use_fresh persistent->prepare_fresh Yes persistent->end No use_aliquots->end

Caption: Troubleshooting workflow for common issues.

Signaling_Pathway_Example A Bis-Tos-(2-hydroxyethyl disulfide) (Pro-drug/Reagent) B Reduction (e.g., intracellular glutathione) A->B C Cleavage of Disulfide Bond B->C D Release of Active Moiety + Tosyl leaving group C->D E Target Interaction D->E F Biological Effect E->F

Caption: General activation pathway via reduction.

References

Impact of steric hindrance on Bis-Tos-(2-hydroxyethyl disulfide) reactivity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Bis-Tos-(2-hydroxyethyl disulfide). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guides

Issue 1: Slow or Incomplete Reaction at the Tosylate Position

Question: I am trying to perform a nucleophilic substitution on the tosylate groups of Bis-Tos-(2-hydroxyethyl disulfide), but the reaction is very slow or does not go to completion. What could be the issue?

Answer: Slow or incomplete reactions at the tosylate positions can be attributed to several factors, primarily related to steric hindrance and the nature of the nucleophile.

  • Steric Hindrance of the Nucleophile: The tosyl group is a good leaving group, and the reaction generally proceeds via an S_N2 mechanism.[][2] However, if your nucleophile is sterically bulky, it may have difficulty accessing the electrophilic carbon atom adjacent to the tosylate. This is a common issue in S_N2 reactions where less sterically hindered nucleophiles are more effective.[2][3]

    • Solution: If possible, consider using a smaller, less sterically hindered nucleophile. If the bulky nucleophile is essential, you may need to optimize the reaction conditions by increasing the temperature or using a more polar aprotic solvent to enhance the reaction rate.

  • Steric Hindrance on the Substrate: While Bis-Tos-(2-hydroxyethyl disulfide) itself is not exceptionally bulky around the tosylated carbons, the molecule's flexibility and the presence of the disulfide bond could lead to conformations that hinder the approach of the nucleophile.

    • Solution: Ensure adequate stirring and consider using a solvent system that promotes a more extended conformation of the molecule.

  • Nucleophile Strength: The reaction rate is dependent on the strength of the nucleophile.[3] Weaker nucleophiles will react more slowly.

    • Solution: If your experimental design allows, switch to a stronger nucleophile. For example, a thiolate anion (RS⁻) is a stronger nucleophile than its corresponding thiol (RSH).

  • Reaction Conditions: Inappropriate reaction conditions can lead to poor outcomes.

    • Solution: Ensure your reaction is performed under anhydrous conditions if your nucleophile is sensitive to water. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO are generally preferred for S_N2 reactions. The presence of a non-nucleophilic base may be required to deprotonate a protic nucleophile.

Issue 2: Unwanted Disulfide Bond Cleavage

Question: During my reaction targeting the tosylate groups, I am observing cleavage of the disulfide bond. How can I prevent this?

Answer: Unwanted disulfide bond cleavage typically occurs in the presence of reducing agents or certain nucleophiles.

  • Nucleophilic Attack on the Disulfide Bond: Some nucleophiles, particularly soft nucleophiles like thiols, can directly attack the disulfide bond, leading to a thiol-disulfide exchange reaction.[] This is especially prevalent under basic conditions where a thiol is deprotonated to the more nucleophilic thiolate.

    • Solution: If your intended nucleophile is a thiol, you may need to protect it or use a different synthetic strategy. If another nucleophile is causing the issue, ensure your reaction conditions are not overly basic, as this can promote side reactions.

  • Presence of Reducing Agents: Contaminants or intentionally added reagents with reducing potential can cleave the disulfide bond.

    • Solution: Ensure all your reagents and solvents are pure and free from reducing agents. If a reducing agent is required for another step, it must be removed before proceeding with reactions involving the disulfide linker.

Issue 3: Low Yield of Disulfide Exchange Reaction

Question: I am attempting to cleave the disulfide bond with a thiol-containing molecule, but the yield is low. Why is this happening?

Answer: Low yields in thiol-disulfide exchange reactions are often related to steric effects and reaction equilibrium.

  • Steric Hindrance: The rate of thiol-disulfide exchange is highly sensitive to steric hindrance on both the incoming thiol and the disulfide itself.[5][6] If your thiol-containing molecule is large or has significant steric bulk near the thiol group, the reaction rate can be drastically reduced.[7][8]

    • Solution: If possible, use a smaller thiol-containing molecule for the cleavage. Optimization of reaction pH to be slightly basic can increase the concentration of the more reactive thiolate anion, which may help to drive the reaction forward.[9]

  • Reaction Equilibrium: Thiol-disulfide exchange is a reversible reaction.[10]

    • Solution: To drive the reaction towards the products, use a large excess of the cleaving thiol reagent. Removing one of the products from the reaction mixture as it forms can also shift the equilibrium.

Frequently Asked Questions (FAQs)

1. What is the primary role of the tosyl groups in Bis-Tos-(2-hydroxyethyl disulfide)?

The tosyl (p-toluenesulfonyl) groups are excellent leaving groups in nucleophilic substitution reactions.[11][12][13] They are introduced by reacting the corresponding alcohol with tosyl chloride.[14][15] This functionalization activates the primary carbon positions for reaction with a wide range of nucleophiles, such as amines, thiols, or azides, to form stable covalent bonds. This is a common strategy in the synthesis of linkers for antibody-drug conjugates (ADCs) and other bioconjugates.[16]

2. What is the purpose of the disulfide bond in this molecule?

The disulfide bond serves as a cleavable linker.[17][18] Disulfide bonds are relatively stable in the extracellular environment but can be readily cleaved by reducing agents such as glutathione, which is present in high concentrations inside cells.[][] This property is exploited in drug delivery systems, particularly ADCs, to ensure that the cytotoxic payload is released preferentially within the target cells, minimizing off-target toxicity.[][5]

3. How does steric hindrance affect the reactivity of the disulfide bond?

Steric hindrance around the disulfide bond can significantly impact its stability and cleavage rate.[5][6] Introducing bulky groups adjacent to the disulfide bond can protect it from premature cleavage in the bloodstream, thereby increasing the in vivo stability of the conjugate.[6] However, excessive steric hindrance can also slow down the desired cleavage by intracellular glutathione, potentially reducing the efficacy of the drug.[10] Therefore, the degree of steric hindrance is a critical parameter to optimize in the design of disulfide-containing linkers.[6][11]

4. Can I react the tosylates and the disulfide bond in the same reaction vessel?

This is generally not recommended without careful planning of the reaction sequence and choice of reagents. Many nucleophiles that react with tosylates can also interact with the disulfide bond, and vice versa. A more robust approach is to perform the reactions in a stepwise manner, potentially with purification of the intermediate product.

5. At what pH should I perform a thiol-disulfide exchange reaction with Bis-Tos-(2-hydroxyethyl disulfide)?

The rate of thiol-disulfide exchange is pH-dependent.[7][9] The reaction is generally faster at a slightly basic pH (around 7.5-8.5). This is because the thiol nucleophile is more reactive in its deprotonated thiolate form. However, a very high pH can lead to side reactions, so the pH should be carefully optimized for your specific system.

Data Presentation

Table 1: Expected Impact of Steric Hindrance on Reaction Rates

This table provides a qualitative summary of the expected impact of increasing steric hindrance on the reactivity of the functional groups in Bis-Tos-(2-hydroxyethyl disulfide).

Reaction TypeFunctional GroupSteric Hindrance of Nucleophile/Reducing AgentExpected Relative Reaction RateRationale
Nucleophilic SubstitutionTosylateLowHighS_N2 reactions are sensitive to steric hindrance. Smaller nucleophiles have better access to the electrophilic carbon.[2]
MediumMediumIncreased steric bulk slows the approach of the nucleophile.
HighLowSignificant steric hindrance can dramatically decrease the reaction rate or prevent the reaction altogether.[3]
Disulfide CleavageDisulfideLowHighThiol-disulfide exchange is also an S_N2-type reaction and is faster with less hindered thiols.[7][8]
MediumMediumThe accessibility of the sulfur atoms in the disulfide bond is reduced.
HighLowLarge reducing agents will cleave the disulfide bond more slowly, which can be advantageous for in vivo stability.[6]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution of Tosyl Groups

This protocol describes a general method for reacting a nucleophile with the tosylate groups of Bis-Tos-(2-hydroxyethyl disulfide).

  • Dissolution: Dissolve Bis-Tos-(2-hydroxyethyl disulfide) in a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Addition of Nucleophile: Add the nucleophile to the reaction mixture. For nucleophiles with an acidic proton (e.g., amines or thiols), add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to facilitate the reaction. A typical molar ratio would be 1 equivalent of Bis-Tos-(2-hydroxyethyl disulfide), 2.2 equivalents of the nucleophile, and 2.5 equivalents of the base.

  • Reaction: Stir the reaction mixture at room temperature or an elevated temperature (e.g., 50-80 °C) depending on the reactivity of the nucleophile. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction if necessary. The product can be isolated by extraction and purified by column chromatography.

Protocol 2: General Procedure for Reductive Cleavage of the Disulfide Bond

This protocol outlines a general method for cleaving the disulfide bond using a thiol-containing reducing agent.

  • Dissolution: Dissolve the disulfide-containing compound in a suitable buffer, typically at a pH between 7.0 and 8.0 (e.g., phosphate-buffered saline).

  • Addition of Reducing Agent: Add an excess of a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). A 10- to 50-fold molar excess is common.

  • Reaction: Incubate the reaction mixture at room temperature or 37 °C. The reaction time can vary from 30 minutes to several hours depending on the substrate and the reducing agent.

  • Analysis: The cleavage of the disulfide bond can be monitored by techniques such as Ellman's test (to quantify the free thiols generated) or by LC-MS to observe the mass change of the starting material.

Visualizations

experimental_workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Disulfide Cleavage start Bis-Tos-(2-hydroxyethyl disulfide) product1 Disubstituted Product start->product1 S_N2 Reaction reagent1 Nucleophile (e.g., R-NH2) reagent1->product1 product2 Cleaved Thiol Product (2 eq.) product1->product2 Reduction reagent2 Reducing Agent (e.g., DTT) reagent2->product2

Caption: A typical two-step experimental workflow involving Bis-Tos-(2-hydroxyethyl disulfide).

steric_hindrance_concept cluster_nucleophile Nucleophile cluster_reaction_site Electrophilic Carbon cluster_outcome Reaction Rate small_nuc Small reaction_site R-CH2-OTs small_nuc->reaction_site Easy Approach large_nuc Large (Sterically Hindered) large_nuc->reaction_site Hindered Approach fast_rate Fast reaction_site->fast_rate slow_rate Slow reaction_site->slow_rate

Caption: Impact of nucleophile size on the S_N2 reaction rate at the tosylate position.

References

Strategies to control the stoichiometry of Bis-Tos-(2-hydroxyethyl disulfide) conjugations.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-Tos-(2-hydroxyethyl disulfide). This resource provides detailed guidance to help researchers, scientists, and drug development professionals control and troubleshoot their protein conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is Bis-Tos-(2-hydroxyethyl disulfide) and how does it work? Bis-Tos-(2-hydroxyethyl disulfide) is a homobifunctional, cleavable crosslinking reagent. Its structure consists of a central disulfide (-S-S-) bond, which can be cleaved by reducing agents, and two terminal tosyl (Tos) groups[1]. The tosyl group is an excellent leaving group, allowing the reagent to react with nucleophiles[1]. In bioconjugation, it covalently links molecules by reacting at both ends with target functional groups.

Q2: What functional group on my protein does this reagent target? The primary targets for this reagent are primary amines (-NH₂), which are found at the N-terminus of the polypeptide chain and on the side chain of lysine (B10760008) residues[2][3]. The reaction occurs when the nucleophilic amine attacks the carbon atom attached to the tosylate, displacing the tosyl group to form a stable secondary amine linkage.

Q3: What are the critical parameters for controlling conjugation stoichiometry? Controlling the final number of linkers per protein, often called the drug-to-antibody ratio (DAR) in ADC development, is crucial for therapeutic efficacy and safety[4][5][6]. The key parameters to control are:

  • Molar Ratio: The ratio of crosslinker to protein is the most direct controller of the final stoichiometry[5].

  • Reaction pH: The reactivity of lysine's primary amine is highly dependent on pH.

  • Buffer Composition: The type of buffer used is critical, as some buffer components can interfere with the reaction[7][8].

  • Reaction Time and Temperature: These parameters directly influence the extent of the reaction[2][9].

Q4: What is the optimal pH for the conjugation reaction? For an efficient reaction with primary amines, a pH range of 8.5-9.5 is recommended[2]. The epsilon-amino group of lysine has a pKa of around 10.5, and a higher pH increases the population of deprotonated, nucleophilic amines available for reaction. While the reaction can proceed at a lower pH (e.g., 7.4), it may be significantly slower[2].

Q5: Which buffers should I use or avoid? It is critical to avoid buffers containing extraneous primary amines, as they will compete with the protein for the crosslinker and inhibit the desired reaction.

  • Buffers to AVOID: Tris (Trizma), Glycine[3][7][8].

  • Recommended Buffers: Phosphate-Buffered Saline (PBS), HEPES, Borate buffer[7].

Q6: How do I stop (quench) the reaction? To stop the conjugation at a specific time point, add a quenching reagent that contains a primary amine. A final concentration of 50-100 mM Tris or glycine (B1666218) is commonly used to consume any unreacted crosslinker[7][10][11].

Q7: How can I measure the final conjugation ratio? Several methods are available to determine the average number of linkers conjugated to your protein.

  • UV-Vis Spectrophotometry: The simplest method, which uses the Beer-Lambert law to calculate the ratio based on the absorbance of the protein and the conjugated molecule at different wavelengths[4][][13].

  • Hydrophobic Interaction Chromatography (HIC): A powerful method that separates molecules based on hydrophobicity. Since each conjugated linker increases the protein's hydrophobicity, HIC can resolve species with different conjugation numbers (e.g., 0, 1, 2, etc.), allowing for the calculation of a weighted average[4][5][].

  • Mass Spectrometry (LC-MS): Provides a direct measurement of the molecular weight of the conjugated protein. The mass increase corresponds directly to the number of linkers attached, making it a highly accurate method[][13][14].

Troubleshooting Guide

This guide addresses common problems encountered during conjugation experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conjugation 1. Interfering Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that are competing with the protein.[7][8] 2. Suboptimal pH: The reaction pH is too low (<8.0), leaving lysine amines protonated and non-nucleophilic. 3. Insufficient Molar Ratio: The molar excess of the crosslinker is too low to achieve the desired level of conjugation. 4. Degraded Reagent: The crosslinker has been improperly stored or has hydrolyzed.1. Buffer Exchange: Perform a buffer exchange on your protein into a non-amine buffer like PBS or Borate buffer prior to the reaction. 2. Adjust pH: Increase the pH of the reaction buffer to 8.5-9.5 to enhance amine reactivity.[2] 3. Increase Molar Ratio: Increase the molar ratio of crosslinker to protein. Perform a titration experiment to find the optimal ratio. 4. Use Fresh Reagent: Prepare fresh stock solutions of the crosslinker immediately before use. Store the solid reagent according to the manufacturer's instructions (-20°C)[1].
High Conjugation & Aggregation 1. Excessive Molar Ratio: The molar ratio of crosslinker to protein is too high, leading to over-conjugation. 2. Extended Reaction Time: The reaction was allowed to proceed for too long. 3. High Hydrophobicity: High levels of conjugation can increase the protein's hydrophobicity, leading to aggregation and precipitation.[5][15] 4. Inefficient Quenching: The quenching step was delayed or insufficient, allowing the reaction to continue.1. Reduce Molar Ratio: Systematically decrease the molar excess of the crosslinker. 2. Optimize Reaction Time: Perform a time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr) and analyze the stoichiometry at each point to find the optimal duration. 3. Modify Conditions: Lower the reaction temperature (e.g., from room temp to 4°C). Consider adding solubility-enhancing excipients if aggregation persists. 4. Quench Promptly: Ensure the quenching reagent is added at the intended time and at a sufficient concentration (50-100 mM).
Inconsistent Results (Batch-to-Batch) 1. Inaccurate Concentrations: The concentrations of the protein or crosslinker stock solutions are not accurately determined. 2. Variable Reaction Parameters: Minor deviations in pH, time, or temperature between experiments. 3. Reagent Instability: Aliquots of the crosslinker stock solution are degrading over time with repeated freeze-thaw cycles.1. Verify Concentrations: Accurately measure the protein concentration (e.g., A280) and carefully weigh the crosslinker to prepare fresh stock solutions for each experiment. 2. Standardize Protocol: Maintain strict control over all reaction parameters. Use a calibrated pH meter and a temperature-controlled incubator. 3. Aliquot Reagents: Prepare single-use aliquots of the crosslinker stock solution to avoid degradation.

Data & Parameters

Table 1: Key Experimental Parameters for Conjugation
ParameterRecommended RangeNotes
Molar Ratio 5:1 to 50:1 (Linker:Protein)Must be empirically optimized. Start with a lower ratio (e.g., 10:1) and increase as needed.
Reaction pH 8.5 - 9.5Balances efficient amine reactivity with protein stability.[2]
Buffer System PBS, HEPES, BorateMust be free of primary amines.[7][8]
Temperature 4°C to 37°CHigher temperatures increase reaction rate but may also increase aggregation risk. Room temperature (20-25°C) is a good starting point.[2][9]
Reaction Time 30 minutes - 48 hoursHighly dependent on all other parameters. A 2-hour incubation is a common starting point for optimization.[5][9]
Quenching Agent Tris or GlycineAdd to a final concentration of 50-100 mM to terminate the reaction.[7][10]
Table 2: Comparison of Analytical Methods for Stoichiometry Determination
MethodPrincipleAdvantagesDisadvantages
UV-Vis Measures absorbance at two wavelengths to calculate the ratio via the Beer-Lambert law.[][16]Simple, fast, and requires common laboratory equipment.Indirect measurement; requires accurate extinction coefficients and can be affected by impurities.
HIC Separates species based on hydrophobicity.[4]Provides a distribution of different conjugated species (e.g., DAR 0, 1, 2). Good for assessing heterogeneity.Requires specialized chromatography equipment and method development.
RP-HPLC Separates reduced light and heavy chains based on polarity.[4]High resolution; can provide site-specific information when combined with other techniques.Denaturing conditions can alter the sample; requires method development.
LC-MS Measures the precise molecular weight of the conjugate.[13][14]Direct and highly accurate measurement; provides unambiguous results.Requires expensive, specialized equipment and expertise.

Experimental Protocols

Protocol 1: General Conjugation Workflow

This protocol provides a starting point for conjugating Bis-Tos-(2-hydroxyethyl disulfide) to an antibody. Optimization is required.

  • Protein Preparation:

    • Prepare the antibody (or protein of interest) in a non-amine buffer (e.g., PBS, pH 8.5).

    • Ensure the final protein concentration is between 1-10 mg/mL.

  • Crosslinker Preparation:

    • Immediately before use, dissolve the Bis-Tos-(2-hydroxyethyl disulfide) in a compatible organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the calculated volume of the crosslinker stock solution to the protein solution to achieve the desired molar ratio (e.g., 20-fold molar excess).

    • Mix gently by pipetting or brief vortexing. Avoid vigorous shaking.

    • Incubate the reaction at room temperature for 2 hours with gentle rotation.

  • Quenching:

    • Stop the reaction by adding a 1 M Tris-HCl (pH 8.0) stock solution to a final concentration of 50 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted crosslinker and quenching reagent by size exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Analysis:

    • Characterize the purified conjugate to determine the final stoichiometry (see Protocol 2), aggregation (by SEC), and purity (by SDS-PAGE).

Protocol 2: Stoichiometry Determination by UV-Vis Spectrophotometry

This method requires knowing the molar extinction coefficients (ε) for the protein and the conjugated molecule.

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at the λ_max_ of the conjugated molecule. If the crosslinker itself is the molecule of interest and lacks a strong chromophore, this method is not suitable and HIC or MS should be used. This example assumes a payload with a known absorbance is attached.

  • Calculations (based on Beer-Lambert Law, A = εbc):

    • Use established formulas that correct for the absorbance contribution of the payload at 280 nm and the protein at the payload's λ_max_ to solve for the concentrations of both the protein and the payload.

    • The final stoichiometry (conjugation ratio) is calculated as: Ratio = (Molar concentration of Payload) / (Molar concentration of Protein)

Visualizations

G cluster_prep Preparation cluster_react Reaction cluster_analysis Purification & Analysis p_prep Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 8.5) react Combine & Incubate (e.g., 2 hrs, Room Temp) p_prep->react Add Linker (target molar ratio) l_prep Prepare Fresh Linker Stock (in DMSO) l_prep->react quench Quench Reaction (add Tris or Glycine) react->quench Stop Reaction purify Purify Conjugate (e.g., SEC or Dialysis) quench->purify Remove Excess Reagents analyze Characterize Product: - Stoichiometry (HIC, MS) - Purity (SDS-PAGE) - Aggregation (SEC) purify->analyze Final QC

Caption: General workflow for protein conjugation and analysis.

G start Problem: Low or No Conjugation check_buffer Is buffer amine-free (e.g., PBS, HEPES)? start->check_buffer check_ph Is pH in 8.5-9.5 range? check_buffer->check_ph Yes sol_buffer Action: Perform buffer exchange into PBS. check_buffer->sol_buffer No check_ratio Is molar ratio >10:1? check_ph->check_ratio Yes sol_ph Action: Adjust pH upwards to 8.5. check_ph->sol_ph No check_reagent Was linker stock prepared fresh? check_ratio->check_reagent Yes sol_ratio Action: Increase molar ratio. check_ratio->sol_ratio No check_reagent->sol_ratio No sol_reagent Action: Use new vial of linker and prepare fresh stock.

Caption: Troubleshooting logic for low conjugation efficiency.

G start Problem: High Conjugation or Aggregation check_ratio Was molar ratio >30:1? start->check_ratio check_time Was reaction time > 4 hours? check_ratio->check_time No sol_ratio Action: Reduce molar ratio. Start with 10:1. check_ratio->sol_ratio Yes check_temp Was reaction done at > 25°C? check_time->check_temp No sol_time Action: Reduce reaction time. Perform a time-course study. check_time->sol_time Yes sol_temp Action: Reduce temperature to 4°C. check_temp->sol_temp Yes

Caption: Troubleshooting logic for over-conjugation and aggregation.

References

Validation & Comparative

A Head-to-Head Battle of Linkers: Bis-Tos-(2-hydroxyethyl disulfide) vs. SPDP for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and therapeutic index of the final conjugate. This guide provides an in-depth, objective comparison of two prominent disulfide-containing linkers: Bis-Tos-(2-hydroxyethyl disulfide) and Succinimidyl 3-(2-pyridyldithio)propionate (SPDP).

This comprehensive analysis, supported by available experimental data and detailed methodologies, will equip you with the knowledge to make an informed decision for your specific antibody conjugation needs. We will delve into their mechanisms of action, compare their performance based on available data, and provide detailed experimental protocols.

At a Glance: Key Differences and Chemical Structures

Both Bis-Tos-(2-hydroxyethyl disulfide) and SPDP are classified as cleavable linkers, incorporating a disulfide bond that can be selectively broken within the reducing environment of a target cell, thereby releasing the cytotoxic payload. However, their reactive moieties and conjugation strategies differ significantly.

FeatureBis-Tos-(2-hydroxyethyl disulfide)SPDP (Succinimidyl 3-(2-pyridyldithio)propionate)
Reactive Towards Nucleophiles (e.g., thiols from reduced antibody disulfides)Primary amines (e.g., lysine (B10760008) residues) and thiols
Functional Groups Tosyl leaving groups, Disulfide bondN-hydroxysuccinimide (NHS) ester, Pyridyldithio group
Conjugation Strategy One-step reaction with reduced antibodyTwo-step or one-step, depending on the target functional groups

Chemical Structures:

Bis-Tos-(2-hydroxyethyl disulfide) is a symmetrical crosslinker featuring a central disulfide bond flanked by two hydroxyethyl (B10761427) groups, each activated with a tosyl (toluenesulfonyl) leaving group.

SPDP is a heterobifunctional crosslinker. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a 2-pyridyldithio group that reacts with sulfhydryl groups.

Mechanism of Action: A Tale of Two Chemistries

The distinct chemical structures of these two linkers dictate their different approaches to antibody conjugation.

Bis-Tos-(2-hydroxyethyl disulfide): A Direct Approach to Disulfide Bridging

Bis-Tos-(2-hydroxyethyl disulfide) is designed for a direct, one-step conjugation to the sulfhydryl groups (-SH) of an antibody. These sulfhydryl groups are typically generated by the selective reduction of the antibody's interchain disulfide bonds. The tosyl groups on the linker are excellent leaving groups, facilitating a nucleophilic attack by the thiolate anions of the reduced antibody. This reaction results in the formation of a stable thioether bond on either side of the linker's disulfide bond, effectively re-bridging the reduced disulfide of the antibody with the linker-payload construct.

Bis_Tos_Mechanism cluster_reactants Reactants cluster_products Products Antibody_SH Reduced Antibody (-SH HS-) Conjugate Antibody-Linker-Payload Conjugate (-S-CH2CH2-S-S-CH2CH2-S-) Antibody_SH->Conjugate Nucleophilic Attack Bis_Tos Bis-Tos-(2-hydroxyethyl disulfide) (Tos-O-CH2CH2-S-S-CH2CH2-O-Tos) Payload Payload Bis_Tos->Payload Pre-functionalized Bis_Tos->Conjugate Conjugation Tosylate 2x Tosylate (Leaving Group) Bis_Tos->Tosylate Displacement

Mechanism of Bis-Tos-(2-hydroxyethyl disulfide) Conjugation
SPDP: A Versatile Two-Pronged Attack

SPDP offers greater versatility in its conjugation strategy due to its heterobifunctional nature. The NHS ester end reacts with primary amines, which are abundant in the lysine residues on the surface of antibodies. This reaction forms a stable amide bond, attaching the linker to the antibody. The other end of the SPDP linker, the 2-pyridyldithio group, can then react with a sulfhydryl group on a payload molecule, forming a disulfide bond and releasing pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.

Alternatively, if the payload does not have a free sulfhydryl group, it can be modified with a thiol-containing reagent.

SPDP_Mechanism cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Thiol Reaction Antibody_NH2 Antibody (-NH2) Antibody_SPDP Antibody-SPDP Intermediate Antibody_NH2->Antibody_SPDP NHS Ester Reaction SPDP SPDP SPDP->Antibody_SPDP Conjugate Antibody-Linker-Payload Conjugate Antibody_SPDP->Conjugate Disulfide Exchange Pyridine_thione Pyridine-2-thione (Byproduct) Antibody_SPDP->Pyridine_thione Release Payload_SH Payload (-SH) Payload_SH->Conjugate Experimental_Workflow start Start antibody_prep Antibody Preparation (Buffer Exchange) start->antibody_prep reduction Antibody Reduction (for Bis-Tos & Cysteine-targeting SPDP) antibody_prep->reduction linker_activation Linker Activation (SPDP with Amine) antibody_prep->linker_activation conjugation Conjugation Reaction reduction->conjugation linker_activation->conjugation purification Purification (e.g., Size Exclusion Chromatography) conjugation->purification characterization Characterization (DAR, Purity, etc.) purification->characterization end End characterization->end Decision_Tree start Start: Choose a Disulfide Linker payload_thiol Does the payload have a free thiol (-SH) group? start->payload_thiol site_specific Is site-specific conjugation to reduced disulfides desired? payload_thiol->site_specific Yes amine_reaction Is reaction with lysine residues acceptable? payload_thiol->amine_reaction No use_bis_tos Consider Bis-Tos- (2-hydroxyethyl disulfide) site_specific->use_bis_tos Yes use_spdp_thiol Use SPDP for thiol-amine coupling site_specific->use_spdp_thiol No, but payload has -SH use_spdp_amine Use SPDP for amine-thiol coupling amine_reaction->use_spdp_amine Yes modify_payload Modify payload to introduce a thiol group amine_reaction->modify_payload No

A Head-to-Head Comparison: Bis-Tos-(2-hydroxyethyl disulfide) vs. Maleimide-Based Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the design of effective and safe Antibody-Drug Conjugates (ADCs). An ideal linker must ensure the stable attachment of a potent cytotoxic payload to a monoclonal antibody in systemic circulation, followed by its efficient and selective release at the tumor site. This guide provides an in-depth, objective comparison of two prominent linker technologies: the cleavable Bis-Tos-(2-hydroxyethyl disulfide) and the widely used, yet often problematic, maleimide-based linkers.

This comparison delves into the fundamental mechanisms of action, stability profiles, and functional implications of each linker type. The information is supported by a summary of experimental data and detailed experimental protocols to provide a rational basis for linker selection in ADC development.

At a Glance: Key Differences in Mechanism and Stability

Bis-Tos-(2-hydroxyethyl disulfide) is a cleavable linker that leverages the significant difference in the redox potential between the extracellular environment and the intracellular milieu of tumor cells. The disulfide bond within the linker remains relatively stable in the bloodstream. However, upon internalization of the ADC into a cancer cell, the high intracellular concentration of reducing agents, such as glutathione (B108866) (GSH), rapidly cleaves the disulfide bond, leading to the release of the cytotoxic payload.[1][2] The tosyl groups in the linker's structure are good leaving groups, facilitating the initial conjugation of the linker to both the antibody and the payload.[3]

Maleimide-based linkers , on the other hand, form a covalent thioether bond with free thiol groups on the antibody, typically from reduced interchain disulfides or engineered cysteine residues, through a Michael addition reaction.[4] While this bond is generally considered stable, the resulting thiosuccinimide ring is susceptible to a retro-Michael reaction , especially in the presence of thiol-containing species like albumin in the plasma.[5][6] This can lead to premature drug release, resulting in off-target toxicity and a diminished therapeutic window.[7][8] Strategies to mitigate this instability, such as hydrolysis of the succinimide (B58015) ring to a more stable ring-opened form, have been developed.[6]

Data Presentation: A Quantitative Comparison

The following tables summarize key performance parameters for ADCs constructed with disulfide and maleimide-based linkers. While direct head-to-head studies for Bis-Tos-(2-hydroxyethyl disulfide) are limited in publicly available literature, the data presented for disulfide linkers provides a strong basis for comparison against traditional maleimide (B117702) linkers.

Table 1: Plasma Stability of ADCs with Disulfide vs. Maleimide-Based Linkers

Linker TypeModel SystemIncubation Time (days)% Intact ADC (Remaining Payload)Key FindingsReference
Disulfide ADC in human plasma7>95% (for "bridging" disulfides)Disulfide-based linkers, particularly those with steric hindrance, exhibit high stability in plasma.[9]
Maleimide (Conventional) ADC in human plasma7~50%Conventional maleimide linkers show significant payload loss over time due to the retro-Michael reaction.[9]
Maleimide (Next-Generation) ADC in human plasma7>95%Next-generation maleimides (e.g., dibromomaleimides) that re-bridge disulfide bonds show greatly improved stability.[10]

Table 2: In Vitro Cytotoxicity of ADCs

Linker TypeCell LineIC50 (ng/mL)Key FindingsReference
Disulfide HER2+ Cancer Cells13 - 50Disulfide-linked ADCs demonstrate potent and specific cytotoxicity against antigen-positive cancer cells.[11]
Maleimide HER2+ Cancer Cells13 - 43Maleimide-linked ADCs also show high potency, with efficacy being dependent on the drug-to-antibody ratio (DAR).[11]
Payload Only HER2- Cancer Cells0.35The free cytotoxic payload is highly potent but lacks the specificity of the ADC.[12]

Table 3: In Vivo Efficacy and Tolerability

| Linker Type | Xenograft Model | Tumor Growth Inhibition (%) | Maximum Tolerated Dose (MTD) | Key Findings | Reference | |---|---|---|---|---| | Disulfide | Human Lymphoma | High | Higher MTD compared to some cleavable linkers | Disulfide-linked ADCs can offer a better safety profile with comparable efficacy. |[13] | | Maleimide | Prostate Cancer | High | Dependent on DAR and linker stability | Efficacy is linked to stable payload delivery to the tumor. Higher DARs can lead to faster clearance and increased toxicity. | |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of linker technologies. Below are representative protocols for key experiments in ADC development.

Protocol 1: Synthesis of an ADC using Bis-Tos-(2-hydroxyethyl disulfide) (Illustrative)

This protocol outlines a plausible, two-step process for conjugating a thiol-containing payload to an antibody.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • Bis-Tos-(2-hydroxyethyl disulfide)

  • Thiol-containing cytotoxic payload

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dimethylformamide (DMF)

  • PD-10 desalting columns

  • Reaction buffers (e.g., borate (B1201080) buffer, pH 8.5)

Procedure:

  • Antibody Reduction:

    • Prepare the mAb at a concentration of 5-10 mg/mL in PBS.

    • Add a 10-20 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.

    • Remove excess TCEP using a PD-10 desalting column equilibrated with PBS containing 1 mM EDTA.

  • Linker-Payload Preparation:

    • Dissolve the thiol-containing payload and a molar excess of Bis-Tos-(2-hydroxyethyl disulfide) in DMF.

    • The thiol group of the payload will displace one of the tosyl groups on the linker to form a disulfide-payload intermediate. This reaction may require a mild base.

    • Purify the linker-payload conjugate using reverse-phase HPLC.

  • Conjugation Reaction:

    • Dissolve the purified linker-payload in DMF or a co-solvent system.

    • Add the linker-payload solution to the reduced antibody at a 5-10 fold molar excess per free thiol.

    • The remaining tosyl group on the linker-payload will react with the free thiols on the reduced antibody.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

  • Purification and Characterization:

    • Remove unconjugated linker-payload by size-exclusion chromatography (SEC) or dialysis against PBS.

    • Characterize the resulting ADC for drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma by measuring the amount of intact ADC over time.

Materials:

  • Test ADC and control ADC

  • Human plasma

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • LC-MS system

Procedure:

  • Incubation:

    • Dilute the ADC to a final concentration of 100 µg/mL in human plasma.

    • Prepare a control sample by diluting the ADC in PBS.

    • Incubate all samples at 37°C.

  • Time Points:

    • At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.

    • Immediately freeze the samples at -80°C to halt degradation.

  • Analysis:

    • Thaw the samples and isolate the ADC from plasma proteins using affinity chromatography (e.g., Protein A beads).

    • Analyze the intact ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR indicates payload loss.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing cancer cells.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at an appropriate density and incubate overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in culture medium.

    • Add the diluted compounds to the cells and incubate for 72-96 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Internalization Internalization via Antigen Binding ADC->Internalization 1. Targeting Lysosome Endosome/Lysosome Internalization->Lysosome 2. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 3. Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 4. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Linker_Comparison cluster_disulfide Bis-Tos-(2-hydroxyethyl disulfide) Linker cluster_maleimide Maleimide-Based Linker Disulfide_Stable Stable in Plasma (Low Glutathione) Disulfide_Cleaved Cleaved in Tumor Cell (High Glutathione) Disulfide_Stable->Disulfide_Cleaved Reductive Environment Maleimide_Stable Stable Thioether Bond Maleimide_Unstable Retro-Michael Reaction (Payload Loss in Plasma) Maleimide_Stable->Maleimide_Unstable Thiol Exchange

Caption: Stability and cleavage comparison of disulfide and maleimide linkers.

Experimental_Workflow start ADC Synthesis & Purification stability In Vitro Plasma Stability Assay start->stability cytotoxicity In Vitro Cytotoxicity Assay start->cytotoxicity efficacy In Vivo Efficacy Studies (Xenograft Models) stability->efficacy cytotoxicity->efficacy toxicity In Vivo Toxicity Studies (MTD Determination) efficacy->toxicity end Candidate Selection toxicity->end

References

The Strategic Advantage of Cleavable Disulfide Linkers in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation, particularly for antibody-drug conjugates (ADCs), is a critical decision that profoundly impacts therapeutic efficacy and safety. Among the arsenal (B13267) of available options, cleavable disulfide linkers stand out for their ability to selectively release therapeutic payloads in the reducing environment of target cells. This guide provides an objective comparison of disulfide linkers, with a focus on the conceptual advantages of molecules like Bis-Tos-(2-hydroxyethyl disulfide), supported by experimental principles and data from related compounds.

Disulfide linkers are designed to be stable in the bloodstream and release their cytotoxic payload within cancer cells, where the concentration of reducing agents like glutathione (B108866) is significantly higher.[] This targeted release mechanism is crucial for maximizing the therapeutic window, enhancing on-target toxicity while minimizing systemic side effects.[2]

Comparison of Cleavable Linker Technologies

The stability and cleavage kinetics of a linker are paramount to the success of an ADC. While various cleavable linkers exist, including protease-sensitive and pH-sensitive options, disulfide linkers offer a distinct mechanism for payload release. The table below provides a comparative overview of these technologies.

Linker TypeCleavage MechanismAdvantagesDisadvantages
Disulfide Reduction by intracellular glutathioneGood hydrophilicity, high Drug-to-Antibody Ratio (DAR) achievable, tunable stability.[]Potential for premature cleavage in plasma, lower maximum tolerated dose in some clinical trials.[]
Peptide (e.g., Val-Cit) Cleavage by lysosomal proteases (e.g., Cathepsin B)High plasma stability, specific cleavage in tumor cells.Efficacy is dependent on protease expression levels in the tumor.
Hydrazone Hydrolysis in acidic environments (endosomes/lysosomes)Effective payload release in the acidic tumor microenvironment.Potential for instability in systemic circulation.
β-glucuronide Cleavage by β-glucuronidaseHigh plasma stability and specific release at the tumor site.Dependent on the presence of the enzyme in the tumor microenvironment.

The Role of Steric Hindrance in Disulfide Linker Stability

The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[3][4] Increasing steric hindrance generally leads to greater stability in plasma, reducing the likelihood of premature drug release.[3] This is a key advantage in designing ADCs with optimal pharmacokinetic profiles. Studies have shown that ADCs with more sterically hindered disulfide linkers exhibit slower clearance rates.[5] For instance, the clearance of anti-HER2 ADCs in mice was found to decrease as the steric hindrance of the disulfide linker increased.[5]

The following table summarizes the impact of steric hindrance on the stability of different disulfide linkers from a study on antibody-maytansinoid conjugates.[3]

Disulfide Linker TypeSteric HindranceIn Vitro Stability (Reduction by DTT)In Vivo Plasma Stability (Mice)
Least Hindered (e.g., SPDP-DM1) LowLess StableLess Stable
Intermediately Hindered (e.g., SPDB-DM4) MediumMore StableMore Stable
Most Hindered (e.g., SSNPP-DM4) HighMost StableMost Stable

This data illustrates a clear trend: increased steric hindrance correlates with enhanced stability both in vitro and in vivo.[3] This principle is fundamental to the design of disulfide linkers like Bis-Tos-(2-hydroxyethyl disulfide), where the goal is to strike a balance between plasma stability and efficient intracellular payload release.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of different linker technologies.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the rate of payload release from an ADC in plasma.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human plasma

  • Phosphate-buffered saline (PBS)

  • Reducing agent (e.g., Dithiothreitol - DTT) for disulfide linkers

  • LC-MS/MS system

Methodology:

  • Incubate the ADC at a final concentration of 100 µg/mL in human plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 120 hours).

  • At each time point, precipitate the plasma proteins from the aliquot using a suitable organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the presence of the released payload using a validated LC-MS/MS method.

  • To quantify the total conjugated payload, treat an aliquot of the initial ADC sample with a reducing agent (for disulfide linkers) to completely release the payload.

  • Calculate the percentage of released payload at each time point relative to the total payload at time zero.

Protocol 2: Intracellular Payload Release Assay

Objective: To quantify the rate of payload release within a target cell line.

Materials:

  • Target cancer cell line

  • ADC

  • Cell culture medium and supplements

  • Lysis buffer

  • LC-MS/MS system

Methodology:

  • Seed the target cancer cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with the ADC at a predetermined concentration.

  • At various time points (e.g., 0, 2, 8, 24, 48 hours), wash the cells with cold PBS to remove any unbound ADC.

  • Lyse the cells using a suitable lysis buffer.

  • Centrifuge the cell lysates to pellet cellular debris.

  • Analyze the supernatant for the concentration of the released payload using a validated LC-MS/MS method.

  • Quantify the amount of released payload and normalize it to the total protein concentration in the lysate.

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and analysis.

cluster_circulation Systemic Circulation (High Stability) cluster_cell Target Tumor Cell (Reductive Environment) ADC ADC with Disulfide Linker Internalized_ADC Internalized ADC ADC->Internalized_ADC Binding & Internalization Payload Released Payload Internalized_ADC->Payload Cleavage by Glutathione (GSH) Antibody Antibody Internalized_ADC->Antibody Cellular Target Cellular Target Payload->Cellular Target Binds to start Start: ADC Sample incubation Incubate ADC in Plasma at 37°C start->incubation sampling Collect Aliquots at Time Points incubation->sampling precipitation Protein Precipitation sampling->precipitation analysis LC-MS/MS Analysis of Supernatant precipitation->analysis quantification Quantify Released Payload analysis->quantification end End: Stability Profile quantification->end Linker Bis-Tos-(2-hydroxyethyl disulfide) Tos-O-CH2-CH2-S-S-CH2-CH2-O-Tos Intermediate Conjugated Intermediate R-S-S-CH2-CH2-O-Tos Thiol R-SH (e.g., Payload-SH) Thiol->Linker:port Nucleophilic Attack (Displaces one Tos group) GSH Glutathione (GSH) Intermediate->GSH Intracellular Reduction Cleavage Cleaved Products R-S-S-H + HO-CH2-CH2-O-Tos

References

A Comparative Guide to Analytical Methods for Validating Disulfide-Bridged Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the conjugation of antibody-drug conjugates (ADCs) utilizing disulfide-bridging technologies. While focusing on the principles applicable to linkers like Bis-Tos-(2-hydroxyethyl disulfide), this document also presents a comparative overview with alternative disulfide rebridging reagents, offering insights into their respective analytical validation strategies. The information herein is intended to assist researchers in selecting the appropriate analytical methods for the characterization and quality control of these complex therapeutic molecules.

Introduction to Disulfide-Bridged ADC Validation

The validation of antibody-drug conjugate (ADC) conjugation is a critical aspect of their development and manufacturing, ensuring consistency, efficacy, and safety. Disulfide-bridging technologies offer a promising approach to creating more homogeneous and stable ADCs by re-forming a covalent bond between the two sulfur atoms of a native interchain disulfide bond after reduction. This guide focuses on the analytical methods used to validate the successful conjugation and to characterize the resulting ADC, with a particular focus on disulfide-rebridging linkers.

Key quality attributes that require thorough validation include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the amount of unconjugated antibody, and the presence of aggregates or fragments. A panel of orthogonal analytical techniques is typically employed to provide a comprehensive characterization of the ADC.

Comparison of Key Analytical Methods

A multi-faceted analytical approach is essential for the robust validation of disulfide-bridged ADCs. The following table summarizes the primary analytical techniques, their principles, and the key information they provide.

Analytical MethodPrincipleKey Information ProvidedSuitability for Disulfide-Bridged ADCs
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their surface hydrophobicity.Drug-to-antibody ratio (DAR) distribution, presence of unconjugated antibody.[1][2]Excellent for resolving species with different numbers of conjugated drugs under native conditions.[1][2]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on their hydrophobicity under denaturing conditions.Analysis of light and heavy chains after reduction, providing information on conjugation sites and DAR.[3][4][5][6][7]Useful for assessing the distribution of the linker-drug on the antibody subunits.[3][4][5][6][7]
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Detection and quantification of aggregates, monomers, and fragments.Essential for monitoring the stability and homogeneity of the ADC preparation.
Native Mass Spectrometry (MS) Measures the mass-to-charge ratio of intact molecules under non-denaturing conditions.Confirms the molecular weight of the intact ADC and its different drug-loaded forms, providing accurate DAR values.[8]A powerful tool for confirming the identity and homogeneity of the conjugated antibody.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate validation of ADC conjugation. Below are representative protocols for the key analytical techniques.

Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

This method is a cornerstone for determining the drug-to-antibody ratio distribution in a population of ADC molecules under non-denaturing conditions.[1][2]

  • Instrumentation: A biocompatible HPLC system equipped with a UV detector.

  • Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Data Analysis: The different drug-loaded species (DAR0, DAR2, DAR4, etc.) are separated based on their increasing hydrophobicity. The average DAR is calculated from the relative peak areas of the different species.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Reduced ADC Analysis

RP-HPLC under reducing conditions is employed to analyze the individual light and heavy chains of the antibody, providing insights into the conjugation sites and the distribution of the drug-linker.[3][4][5][6][7]

  • Instrumentation: A high-performance liquid chromatography system with a UV detector.

  • Column: A reversed-phase column suitable for large proteins (e.g., Agilent ZORBAX RRHD 300SB-C8).[7]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 20% to 60% Mobile Phase B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 75°C.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: The ADC sample (1 mg/mL) is reduced by incubation with a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at 37°C for 30 minutes to separate the light and heavy chains.[3]

  • Data Analysis: The chromatogram will show peaks corresponding to the unconjugated and conjugated light and heavy chains. The relative peak areas can be used to calculate the average DAR.

Size Exclusion Chromatography (SEC) for Aggregate Analysis

SEC is a critical method for assessing the presence of high molecular weight species (aggregates) and fragments in the ADC preparation.

  • Instrumentation: An HPLC or UHPLC system with a UV detector.

  • Column: A size exclusion column with an appropriate pore size for monoclonal antibodies (e.g., TSKgel G3000SWxl).

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: The ADC sample is diluted to a concentration of 1 mg/mL in the mobile phase.

  • Data Analysis: The percentage of aggregate, monomer, and fragment is determined by integrating the respective peaks in the chromatogram.

Native Mass Spectrometry (MS) for Intact Mass Analysis

Native MS provides a direct measurement of the molecular weight of the intact ADC and its various drug-loaded forms, offering a highly accurate determination of the DAR.[8]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a native size-exclusion chromatography (SEC) system for online buffer exchange.[8][9][10][11][12]

  • SEC Column: A column suitable for native protein separations and compatible with MS-friendly mobile phases (e.g., Waters ACQUITY UPLC BEH200 SEC).[8][9][10][11][12]

  • Mobile Phase: 100 mM Ammonium Acetate, pH 7.0.

  • Flow Rate: 0.2 mL/min.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Mass Range: m/z 2000-8000.

  • Sample Preparation: The ADC sample is diluted to 0.5 mg/mL in a volatile buffer such as ammonium acetate.

  • Data Analysis: The raw mass spectrum is deconvoluted to obtain the zero-charge mass spectrum, which shows the mass of the different DAR species. The average DAR is calculated from the relative intensities of these species.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the analytical methods used to validate disulfide-bridged ADC conjugation.

ADC_Validation_Workflow cluster_sample ADC Sample cluster_methods Analytical Methods cluster_outputs Validation Outputs ADC Disulfide-Bridged ADC HIC HIC ADC->HIC RP_HPLC RP-HPLC (reduced) ADC->RP_HPLC SEC SEC ADC->SEC Native_MS Native MS ADC->Native_MS DAR_dist DAR Distribution HIC->DAR_dist Chain_conjugation Light/Heavy Chain Conjugation RP_HPLC->Chain_conjugation Aggregation Aggregation & Fragmentation SEC->Aggregation Intact_mass Intact Mass & DAR Confirmation Native_MS->Intact_mass

Figure 1. Overall analytical workflow for ADC validation.

HIC_Workflow cluster_hic Hydrophobic Interaction Chromatography Sample_Prep Sample in High Salt Buffer Injection Inject onto HIC Column Sample_Prep->Injection Gradient Decreasing Salt Gradient Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Analysis Peak Integration & DAR Calculation Detection->Analysis

Figure 2. Experimental workflow for HIC analysis.

Comparison with Alternative Disulfide Bridging Reagents

While Bis-Tos-(2-hydroxyethyl disulfide) represents one approach to disulfide rebridging, several other reagents have been developed with the same goal of producing homogeneous and stable ADCs. The choice of bridging reagent can influence the analytical strategy and the characteristics of the final conjugate.

Bridging Reagent ClassExampleKey FeaturesAnalytical Considerations
Bis-sulfonyl Reagents Bis-Tos-(2-hydroxyethyl disulfide)Forms a disulfide bond upon reaction with reduced cysteines. The tosyl group is a good leaving group.[13][14][15][16][17]Standard HIC, RP-HPLC, SEC, and native MS methods are applicable. Stability of the re-formed disulfide bond should be assessed.
Next-Generation Maleimides (NGMs) Dithiophenol maleimides, DibromomaleimidesReact with two thiols to re-bridge the disulfide bond, often with enhanced stability compared to traditional maleimide (B117702) conjugation.[18][19][20][21][22]HIC is used to confirm homogeneity.[23] Mass spectrometry is crucial to confirm the mass of the bridged linker and the absence of off-target modifications.[22]
Pyridazinediones DibromopyridazinedionesForm stable thioether linkages with reduced cysteines, resulting in a re-bridged structure.[14][23][24][25][26]HIC and native MS are key for confirming the expected DAR of 4 for a fully re-bridged IgG1.[23][24] Stability of the pyridazinedione linkage should be evaluated.

Conclusion

The validation of Bis-Tos-(2-hydroxyethyl disulfide) conjugation, and disulfide-bridged ADCs in general, requires a comprehensive suite of orthogonal analytical methods. Hydrophobic Interaction Chromatography, Reversed-Phase HPLC, Size Exclusion Chromatography, and Native Mass Spectrometry each provide critical and complementary information regarding the drug-to-antibody ratio, conjugation homogeneity, aggregate content, and structural integrity of the ADC. The detailed protocols and comparative information provided in this guide serve as a valuable resource for researchers and scientists in the field of ADC development, enabling robust characterization and ensuring the quality and consistency of these promising biotherapeutics.

References

A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Bis-Tos-(2-hydroxyethyl disulfide) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of linker molecules is a critical step in the successful synthesis of antibody-drug conjugates (ADCs). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods and alternative techniques for assessing the purity of Bis-Tos-(2-hydroxyethyl disulfide), a key linker used in ADC development. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical method.

The purity of Bis-Tos-(2-hydroxyethyl disulfide) is paramount as impurities can lead to the formation of undesired ADC species, impacting efficacy and safety. This guide explores the widely used Reversed-Phase HPLC (RP-HPLC) as a primary analytical technique and compares its performance with Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) as orthogonal methods for comprehensive purity evaluation.

Comparison of Purity Assessment Methods

A summary of the key performance characteristics of each method is presented in the table below, offering a clear comparison to guide method selection based on specific analytical needs.

FeatureRP-HPLC with UV DetectionQuantitative NMR (qNMR)LC-MS
Primary Use Quantification of known impurities and main componentAbsolute quantification of the main component and identification of impuritiesIdentification and quantification of impurities, confirmation of molecular weight
Selectivity High for separating structurally similar compoundsHigh for distinguishing different molecules based on chemical shiftsVery high, combines chromatographic separation with mass-based detection
Sensitivity Good (ng to µg range)Moderate (µg to mg range)Excellent (pg to ng range)
Quantification Relative (based on peak area percentage)Absolute (using an internal standard)Relative or absolute (with appropriate standards)
Sample Throughput HighModerateHigh
Instrumentation Widely availableSpecialized, requires high-field NMRIncreasingly common, requires mass spectrometer
Destructive YesNoYes

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the separation and relative quantification of Bis-Tos-(2-hydroxyethyl disulfide) from its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), analytical grade

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation:

    • Dissolve an accurately weighed sample of Bis-Tos-(2-hydroxyethyl disulfide) in a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      20 80
      25 80
      26 30

      | 30 | 30 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100%.

Potential Impurities to Monitor:

  • 2-Hydroxyethyl disulfide (Starting material)

  • p-Toluenesulfonyl chloride (Starting material)

  • Mono-tosylated 2-hydroxyethyl disulfide (Intermediate)

  • p-Toluenesulfonic acid (Byproduct)

Quantitative Nuclear Magnetic Resonance (qNMR)

This method provides an absolute measure of the purity of Bis-Tos-(2-hydroxyethyl disulfide) by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.[1][2][3][4][5]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard of known purity (e.g., Maleic acid)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the Bis-Tos-(2-hydroxyethyl disulfide) sample into a vial.

    • Accurately weigh an appropriate amount of the internal standard into the same vial. The molar ratio of analyte to standard should be close to 1:1.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery.

  • Data Analysis:

    • Integrate a well-resolved, characteristic signal of the Bis-Tos-(2-hydroxyethyl disulfide) (e.g., the aromatic protons of the tosyl groups).

    • Integrate a well-resolved signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard * 100 Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, W = weight, P = purity of the standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This technique combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry to identify and quantify the main component and any impurities.[6][7][8][9][10]

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

Reagents:

  • Same as for RP-HPLC.

Procedure:

  • Chromatographic Conditions:

    • Use the same chromatographic conditions as the RP-HPLC method described above.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ESI

    • Scan Range: m/z 100 - 1000

    • Capillary Voltage, cone voltage, and other parameters should be optimized for the analyte.

  • Data Analysis:

    • Extract ion chromatograms (EICs) for the expected m/z of Bis-Tos-(2-hydroxyethyl disulfide) ([M+H]⁺, [M+Na]⁺, etc.) and potential impurities.

    • Purity can be estimated based on the peak area percentages in the total ion chromatogram (TIC) or by using a suitable standard for quantitative analysis.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each analytical method.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: RP-HPLC Experimental Workflow.

qnmr_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire integrate Integrate Signals acquire->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: qNMR Experimental Workflow.

lcms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into LC dissolve->inject separate Separation on C18 Column inject->separate detect Mass Detection (ESI) separate->detect extract_ions Extract Ion Chromatograms detect->extract_ions identify Identify Impurities extract_ions->identify

Caption: LC-MS Experimental Workflow.

Conclusion

The choice of analytical method for assessing the purity of Bis-Tos-(2-hydroxyethyl disulfide) conjugates depends on the specific requirements of the analysis. RP-HPLC with UV detection offers a robust and widely accessible method for routine purity checks and relative quantification of impurities. For absolute quantification and as an orthogonal method for purity confirmation, qNMR is a powerful, non-destructive technique. LC-MS provides the highest sensitivity and specificity for the identification and characterization of trace impurities. For comprehensive quality control, a combination of these methods is recommended to ensure the highest purity of this critical ADC linker.

References

A Comparative Guide to the In Vitro Stability of ADCs with Bis-Tos-(2-hydroxyethyl disulfide) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient cleavage and payload delivery within the target tumor cell. This guide provides a comparative analysis of the in vitro stability of ADCs featuring Bis-Tos-(2-hydroxyethyl disulfide) linkers against other common cleavable and non-cleavable linker technologies. The information presented is supported by experimental data from literature to aid in the selection of appropriate linkers for ADC development.

Understanding Disulfide Linker Stability

Disulfide linkers, such as the Bis-Tos-(2-hydroxyethyl disulfide) linker, are designed to be cleaved in the reducing environment of the cell, particularly the cytoplasm, where the concentration of glutathione (B108866) (GSH) is significantly higher than in the bloodstream. The stability of these linkers in plasma is a key factor in their design and can be modulated by introducing steric hindrance around the disulfide bond. Increased steric hindrance generally leads to greater stability in plasma.[1]

dot

Caption: Mechanism of disulfide linker cleavage in ADCs.

Comparative In Vitro Stability Data

The following tables summarize quantitative data from in vitro stability assays for different ADC linker technologies. Direct comparison between studies can be challenging due to variations in experimental conditions, antibodies, and payloads used.

Table 1: In Vitro Plasma Stability of Different ADC Linkers
Linker TypeLinker ExampleADC ConstructPlasma SourceStability Metric (% Intact ADC)Time PointReference
Disulfide (Hindered) SPDBTrastuzumab-DM4Human~85%7 days[2]
Disulfide (Unhindered) SPPTrastuzumab-DM1Mouse<50%48 hours[3]
Peptide Val-Cit (vc)Trastuzumab-MMAEHuman>95%7 days[4]
Hydrazone AcButGemtuzumab OzogamicinHumanpH-dependent, less stable at neutral pH-[5]
Non-cleavable SMCCTrastuzumab-DM1Human>98%7 days[6]
Table 2: In Vitro Lysosomal Stability of Different ADC Linkers
Linker TypeLinker ExampleADC ConstructStability Metric (Payload Release)Time PointReference
Disulfide SPDBAnti-CD22-DM4Efficient Release24 hours[2]
Peptide Val-Cit (vc)Trastuzumab-MMAEEfficient Cathepsin B-mediated Release24 hours[7]
Non-cleavable SMCCTrastuzumab-DM1Slow Release (requires antibody degradation)>48 hours[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ADC stability. Below are generalized protocols for key in vitro stability assays.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of an ADC in plasma by measuring the amount of intact ADC and the release of free payload over time.

Materials:

  • ADC of interest

  • Control ADC (with a known stable linker, if available)

  • Human, mouse, or rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS)

  • Protein A or anti-human IgG affinity resin

  • LC-MS/MS system

Procedure:

  • Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • To measure intact ADC:

    • Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A beads).

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the ADC.

    • Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point.[9] A decrease in DAR over time indicates linker instability.

  • To measure released payload:

    • Precipitate plasma proteins from the aliquots (e.g., with acetonitrile).

    • Centrifuge to pellet the proteins and collect the supernatant.

    • Analyze the supernatant for the presence of free payload using a validated LC-MS/MS method.

dot

Plasma_Stability_Workflow cluster_0 Incubation cluster_1 Intact ADC Analysis cluster_2 Released Payload Analysis Incubate Incubate ADC in Plasma at 37°C Timepoints Collect Aliquots at Different Time Points Incubate->Timepoints Capture Immunoaffinity Capture of ADC Timepoints->Capture Precipitate Protein Precipitation Timepoints->Precipitate Wash Wash to Remove Contaminants Capture->Wash Elute Elute ADC Wash->Elute LCMS_Intact LC-MS Analysis (DAR Measurement) Elute->LCMS_Intact Supernatant Collect Supernatant Precipitate->Supernatant LCMS_Payload LC-MS/MS Analysis (Free Payload Quantification) Supernatant->LCMS_Payload

Caption: Experimental workflow for in vitro plasma stability assay.

In Vitro Lysosomal Stability Assay

Objective: To assess the release of the cytotoxic payload from the ADC in a simulated lysosomal environment.

Materials:

  • ADC of interest

  • Lysosomal extract (commercially available or prepared from cell lines)

  • Cathepsin B (for peptide linkers)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing the ADC (e.g., 50 µg/mL) in the assay buffer.

  • Add the lysosomal extract or specific lysosomal enzymes (e.g., Cathepsin B).

  • Incubate the mixture at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Stop the reaction by adding a quenching solution (e.g., acetonitrile (B52724) or a protease inhibitor cocktail).

  • Process the samples to precipitate proteins and extract the released payload.

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload.[8][10]

dot

Lysosomal_Stability_Workflow cluster_0 Incubation cluster_1 Sample Processing & Analysis Prepare Prepare ADC in Assay Buffer (pH 5.0) Add_Lysosomes Add Lysosomal Extract/Enzymes Prepare->Add_Lysosomes Incubate Incubate at 37°C Add_Lysosomes->Incubate Timepoints Collect Aliquots at Different Time Points Incubate->Timepoints Quench Quench Reaction Timepoints->Quench Extract Extract Released Payload Quench->Extract LCMS_Analysis LC-MS/MS Quantification of Payload Extract->LCMS_Analysis

Caption: Experimental workflow for in vitro lysosomal stability assay.

Conclusion

The in vitro stability of an ADC is a multifactorial property influenced by the linker chemistry, conjugation site, and the specific antibody and payload. While quantitative data for ADCs with Bis-Tos-(2-hydroxyethyl disulfide) linkers is not extensively published, the stability of sterically hindered disulfide linkers in plasma is generally good, offering a balance between circulatory stability and efficient intracellular payload release. In contrast, peptide linkers like Val-Cit demonstrate high plasma stability and are susceptible to cleavage by specific lysosomal proteases. Non-cleavable linkers provide the highest plasma stability but rely on the slower process of antibody degradation for payload release. The selection of a linker should be guided by the desired therapeutic window, the nature of the target, and comprehensive in vitro and in vivo stability assessments.

References

Unveiling the Impact of Disulfide Linker Stability on ADC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic design of linkers is a critical determinant in the therapeutic success of Antibody-Drug Conjugates (ADCs). Among the various linker technologies, disulfide linkers have garnered significant attention due to their susceptibility to the reducing environment within tumor cells, facilitating selective payload release. This guide provides a comparative analysis of ADCs synthesized with different disulfide linkers, focusing on how linker stability, influenced by steric hindrance, impacts in vitro potency, plasma stability, and in vivo efficacy. The data presented is primarily drawn from a key study by Kellogg et al. (2011) in Bioconjugate Chemistry, which systematically evaluated a panel of anti-CanAg antibody-maytansinoid conjugates.

Quantitative Comparison of ADCs with Varied Disulfide Linker Hindrance

The degree of steric hindrance around the disulfide bond plays a pivotal role in modulating the stability of the linker. Increased steric hindrance generally leads to greater stability in circulation, preventing premature release of the cytotoxic payload. However, excessive stability can impede the efficient release of the drug within the target cell. The following table summarizes the key in vitro and in vivo performance metrics of a series of huC242-maytansinoid conjugates with varying levels of steric hindrance at the carbon atoms adjacent to the disulfide bond.

ADC ConjugateDisulfide Linker TypeIn Vitro Potency (IC50 on COLO 205 cells, M)In Vivo Plasma Stability (% Maytansinoid Released at 24h)In Vivo Efficacy (Tumor Growth Inhibition in COLO 205 Xenograft Model)
huC242-SPP-DM1 Unhindered1.3 x 10⁻¹¹~40%Moderate
huC242-SPDB-DM4 Moderately Hindered3.0 x 10⁻¹¹~15%High (Tumor Regression)
huC242-SSN-DM4 Highly Hindered2.5 x 10⁻¹¹<5%Low

Data compiled from Kellogg et al., 2011.[1][2]

The data clearly indicates that while all conjugates exhibited high in vitro potency, the in vivo efficacy was not directly correlated. The huC242-SPDB-DM4 conjugate, which possesses an intermediate level of steric hindrance, demonstrated the most potent antitumor activity in the COLO 205 human colon cancer xenograft model, leading to tumor regression.[1] In contrast, the less stable, unhindered huC242-SPP-DM1 showed moderate efficacy, and the highly stable huC242-SSN-DM4 displayed the lowest in vivo activity.[1] This suggests that a finely tuned balance between plasma stability and efficient intracellular payload release is crucial for maximizing the therapeutic window of disulfide-linked ADCs.

Mechanism of Action: From Circulation to Cytotoxicity

The journey of a disulfide-linked ADC from administration to inducing cancer cell death is a multi-step process. The following diagram illustrates this pathway, highlighting the critical role of the tumor cell's internal environment in activating the cytotoxic payload.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor_env Tumor Microenvironment cluster_cell Tumor Cell ADC_circ Intact ADC in Circulation ADC_bind ADC Binds to Tumor Cell Antigen ADC_circ->ADC_bind Tumor Targeting Internalization Internalization (Endocytosis) ADC_bind->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Disulfide Cleavage (High Glutathione) Lysosome->Cleavage Payload Released Cytotoxic Payload Cleavage->Payload Apoptosis Apoptosis Payload->Apoptosis

Figure 1. Mechanism of action of a disulfide-linked ADC.

Experimental Protocols

To provide a comprehensive understanding of the data presented, detailed methodologies for the key experiments are outlined below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Culture: COLO 205 human colon adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

  • ADC Treatment: A serial dilution of the ADC is prepared in the culture medium. The medium from the cell plates is aspirated, and 100 µL of the diluted ADC is added to each well. Control wells receive medium without the ADC.

  • Incubation: The plates are incubated for 72 hours at 37°C.

  • MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Plasma Stability Assay

This assay assesses the stability of the ADC in the bloodstream by measuring the amount of payload that is prematurely released from the antibody.

  • Animal Model: Female CD-1 mice are used for this study.

  • ADC Administration: The ADC is administered intravenously to the mice at a specified dose.

  • Blood Sampling: Blood samples are collected from the mice at various time points (e.g., 1, 4, 8, 24, 48, and 72 hours) post-injection via retro-orbital bleeding.

  • Plasma Separation: The blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

  • Sample Processing: The plasma samples are treated to precipitate the proteins and extract the released maytansinoid and the intact ADC.

  • Quantification: The amount of released maytansinoid and the amount of maytansinoid still conjugated to the antibody are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of released maytansinoid at each time point is calculated as a proportion of the total maytansinoid administered.

In Vivo Xenograft Efficacy Study

This study evaluates the antitumor activity of the ADC in a living organism.

  • Animal Model: Severe combined immunodeficient (SCID) mice are used to prevent rejection of the human tumor xenograft.

  • Tumor Implantation: COLO 205 cells are harvested and suspended in a suitable medium (e.g., PBS or Matrigel). Approximately 5 x 10⁶ cells are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: The tumor volume is monitored regularly using calipers. The volume is calculated using the formula: (length x width²) / 2.

  • Treatment Initiation: When the tumors reach a predetermined average volume (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.

  • ADC Administration: The ADC is administered to the treatment group, typically via intravenous injection, at a specified dose and schedule. The control group receives a vehicle control (e.g., PBS).

  • Efficacy Evaluation: Tumor volumes and body weights of the mice are measured two to three times per week. The study continues until the tumors in the control group reach a specified size or for a predetermined duration.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume of the treated group to that of the control group. Statistical analysis is performed to determine the significance of the observed antitumor effects. In cases of significant tumor shrinkage, this is reported as tumor regression.

References

Structural Analysis of Conjugates Formed with Bis-Tos-(2-hydroxyethyl disulfide): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of a linker is a critical determinant of the efficacy and stability of antibody-drug conjugates (ADCs). Bis-Tos-(2-hydroxyethyl disulfide) is a cleavable linker utilized in the synthesis of ADCs.[1][2] Its core structure features a disulfide bond, designed to be stable in systemic circulation but readily cleaved in the reducing intracellular environment, and two tosyl groups, which act as excellent leaving groups for nucleophilic substitution reactions.[3] This guide provides a comparative analysis of conjugates formed with Bis-Tos-(2-hydroxyethyl disulfide), supported by experimental data and detailed protocols for their structural characterization.

Performance Comparison of Disulfide Linkers

The stability and cleavage kinetics of disulfide linkers are paramount to an ADC's therapeutic window. These properties can be modulated by introducing steric hindrance around the disulfide bond. Unhindered disulfides, like that in Bis-Tos-(2-hydroxyethyl disulfide), generally exhibit faster cleavage in the presence of reducing agents like glutathione, which is abundant inside cells.[4] However, this can sometimes lead to premature drug release in circulation. More sterically hindered linkers have been developed to enhance serum stability.[4][5]

The following table summarizes key performance indicators for different types of disulfide linkers.

Linker TypeExample MoietyConjugation Efficiency (Typical DAR)Plasma Stability (% Intact after 7 days)Payload Release ProfileKey Characteristics
Unhindered Disulfide Bis-Tos-(2-hydroxyethyl disulfide) 2 - 4~10-30%Rapid intracellular releaseHigh sensitivity to reduction, potential for off-target release.
Sterically Hindered Disulfide SPDB (N-succinimidyl-4-(2-pyridyldithio)butyrate)2 - 4~60-80%Slower, controlled intracellular releaseImproved plasma stability due to steric hindrance, balancing stability and release.[4][5]
Self-immolative Disulfide Disulfide-based self-immolative linkers (DSILs)2 - 4> 90%Triggered release of unmodified payloadHigh stability, complex synthesis, ensures release of the native drug.[6]

Experimental Protocols for Structural Analysis

Accurate structural characterization is essential to ensure the quality, consistency, and safety of an ADC. The primary techniques for analyzing disulfide-linked conjugates are mass spectrometry and NMR spectroscopy.[7][8][9][10]

Protocol 1: Mass Spectrometry-Based Analysis of Conjugate Structure and DAR

This protocol outlines a bottom-up mass spectrometry approach to confirm conjugation and determine the drug-to-antibody ratio (DAR).

1. Sample Preparation and Enzymatic Digestion:

  • Reduce a 100 µg aliquot of the ADC sample with 20 mM dithiothreitol (B142953) (DTT) at 37°C for 30 minutes to cleave the disulfide-linked drug.
  • Alkylate the free thiols with 50 mM iodoacetamide (B48618) (IAM) in the dark at room temperature for 30 minutes.
  • Perform a buffer exchange into a digestion-compatible buffer (e.g., 50 mM Tris-HCl, pH 8.0) using a desalting column.
  • Digest the protein overnight at 37°C with an appropriate protease, such as trypsin or IdeS, at a 1:20 enzyme-to-protein ratio.
  • To analyze the disulfide bond integrity directly, a parallel non-reduced digestion is performed at a slightly acidic pH (e.g., 6.0) to minimize disulfide scrambling.[11]

2. LC-MS/MS Analysis:

  • Separate the resulting peptides using a reverse-phase liquid chromatography (LC) system with a C18 column.
  • Elute the peptides using a gradient of acetonitrile (B52724) in 0.1% formic acid.
  • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) operating in data-dependent acquisition mode.
  • The mass spectrometer will perform MS1 scans to detect peptide masses and MS2 scans (tandem MS) to fragment peptides for sequence identification.[12]

3. Data Analysis:

  • Process the raw MS data using a specialized software platform (e.g., MassMatrix, Proteome Discoverer).[11]
  • Identify peptides by matching the experimental MS2 spectra against a database containing the antibody sequence.
  • Confirm the site of conjugation by identifying the peptide sequence carrying the linker-drug mass modification.
  • Calculate the DAR by comparing the peak intensities of the modified versus unmodified peptides.

Protocol 2: NMR Spectroscopy for Disulfide Bond Confirmation

NMR spectroscopy can provide detailed information about the chemical environment of specific atoms and is a powerful tool for confirming the redox state of cysteine residues.[8][13]

1. Sample Preparation:

  • Prepare a concentrated solution (0.5-1.0 mM) of the conjugate in a suitable NMR buffer (e.g., phosphate-buffered saline in 90% H₂O/10% D₂O).
  • For ¹³C NMR, isotopic labeling of the protein with ¹³C is typically required to obtain sufficient signal.

2. NMR Data Acquisition:

  • Acquire two-dimensional NMR spectra, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), on a high-field NMR spectrometer (e.g., 600 MHz or higher).
  • The ¹³C chemical shifts of the Cα and Cβ atoms of cysteine are highly sensitive to the formation of a disulfide bond.[8]

3. Spectral Analysis:

  • Analyze the spectra to identify the chemical shifts of the cysteine residues.
  • A significant downfield shift of the Cβ signal (typically >10 ppm) is indicative of an oxidized cysteine involved in a disulfide bond compared to a reduced cysteine.[8]
  • This non-invasive method leaves the sample intact for further analysis.[13]

Visualizing Workflows and Mechanisms

Diagrams are essential for illustrating the complex processes involved in ADC development and function. The following visualizations were created using the DOT language.

G cluster_synthesis Conjugate Synthesis cluster_analysis Structural Analysis Ab Antibody (Ab) ReducedAb Reduced Ab (Free Thiols) Ab->ReducedAb Reduction (e.g., DTT) ADC Antibody-Drug Conjugate (ADC) ReducedAb->ADC Conjugation (Nucleophilic Attack) LinkerDrug Bis-Tos-Linker-Drug LinkerDrug->ADC LCMS LC-MS/MS ADC->LCMS Digestion NMR NMR Spectroscopy ADC->NMR Intact Analysis G ADC 1. ADC binds to Antigen on Cancer Cell Internalization 2. Internalization (Endocytosis) ADC->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Release 4. Disulfide Cleavage (High GSH) Lysosome->Release Payload 5. Active Payload Released Release->Payload Apoptosis 6. Cell Death (Apoptosis) Payload->Apoptosis G reagents Reduced Antibody (Ab-SH) Bis-Tos-(2-hydroxyethyl disulfide)-Drug product Ab-S-S-(CH2)2-O-Drug 2x Tosyl Leaving Group reagents:ab->product:adc Nucleophilic Substitution reagents:linker->product:adc

References

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Bis-Tos-(2-hydroxyethyl disulfide)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety protocols and logistical plans for the handling and disposal of Bis-Tos-(2-hydroxyethyl disulfide). Adherence to these procedures is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Bis-Tos-(2-hydroxyethyl disulfide) presents several health hazards that necessitate the use of specific personal protective equipment. The primary routes of exposure are inhalation, skin contact, and eye contact. The chemical is classified as toxic if swallowed or in contact with skin, causes serious eye irritation, and may cause an allergic skin reaction.[1][2][3]

The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Regulatory Standards
Eye/Face Protection Wear chemical safety goggles and a face shield where splashing is possible.[4]OSHA 29 CFR 1910.133 or European Standard EN166[4]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[4][5]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] Work should be conducted in a chemical fume hood.[1][4]

Operational Plan for Safe Handling

A systematic approach to handling Bis-Tos-(2-hydroxyethyl disulfide) is crucial to minimize risk. The following workflow outlines the key steps from preparation to disposal.

prep Preparation - Review SDS - Assemble all necessary PPE - Ensure fume hood is operational handling Handling - Work within a certified chemical fume hood - Avoid generating dust or aerosols - Keep container tightly closed when not in use prep->handling spill Spill & Emergency - Evacuate area - Use absorbent material for spills - Follow emergency contact procedures handling->spill disposal Waste Disposal - Collect waste in a labeled, sealed container - Dispose of as hazardous waste - Follow institutional and local regulations handling->disposal

Caption: Workflow for the safe handling of Bis-Tos-(2-hydroxyethyl disulfide).

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

    • Ensure that a chemical fume hood is available and functioning correctly.

    • Put on all required personal protective equipment as detailed in the table above.

    • Have spill control materials readily available.

  • Handling:

    • Conduct all manipulations of Bis-Tos-(2-hydroxyethyl disulfide) within a chemical fume hood to avoid inhalation of any vapors or mists.[1][4]

    • Avoid direct contact with skin and eyes.[5]

    • Wash hands thoroughly with soap and water after handling.[4]

    • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[3][4]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][5]

    • Keep away from oxidizing agents and incompatible materials.[4]

Disposal Plan

Proper disposal of Bis-Tos-(2-hydroxyethyl disulfide) and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including empty containers and disposable PPE, should be collected in a designated and properly labeled hazardous waste container.

  • Disposal Procedure: Dispose of the chemical waste through an approved waste disposal plant.[1][6] Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[4][6]

  • Environmental Precautions: Do not allow the chemical to enter drains or waterways.[4][5]

The following diagram illustrates the decision-making process for the disposal of chemical waste.

start Waste Generated is_contaminated Is the material contaminated with Bis-Tos-(2-hydroxyethyl disulfide)? start->is_contaminated hazardous_waste Treat as Hazardous Waste - Collect in a labeled, sealed container - Store in a designated area is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose of as Non-Hazardous Waste is_contaminated->non_hazardous_waste No consult_regulations Consult Institutional and Local Regulations for Disposal hazardous_waste->consult_regulations

Caption: Decision tree for the disposal of waste contaminated with Bis-Tos-(2-hydroxyethyl disulfide).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis-Tos-(2-hydroxyethyl disulfide)
Reactant of Route 2
Reactant of Route 2
Bis-Tos-(2-hydroxyethyl disulfide)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。